molecular formula C11H14ClN3O B555304 H-Trp-NH2.HCl CAS No. 5022-65-1

H-Trp-NH2.HCl

货号: B555304
CAS 编号: 5022-65-1
分子量: 239.70 g/mol
InChI 键: WOBDANBSEWOYKN-FVGYRXGTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

An amino acid amide used as a substrate for studying the action of aminopeptidase enzyme. Note: The isomer D,L-Tryptophanamide, Hydrochloride is also available as Catalogue Number T89550>

属性

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10;/h1-4,6,9,14H,5,12H2,(H2,13,15);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBDANBSEWOYKN-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501036172
Record name L-Tryptophanamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5022-65-1
Record name 1H-Indole-3-propanamide, α-amino-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5022-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-alpha-Amino-1H-indole-3-propionamide monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005022651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tryptophanamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-α-amino-1H-indole-3-propionamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of H-Trp-NH2.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Trp-NH2.HCl, or L-Tryptophanamide hydrochloride, is the hydrochloride salt of the amide derivative of the essential amino acid L-tryptophan. As an endogenous metabolite, it is found in various biological fluids, including urine and blood.[1][2] Its structural similarity to tryptophan suggests potential involvement in similar biological pathways, making it a molecule of interest in biochemical and pharmaceutical research. This guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, solubility, and stability, supported by experimental methodologies.

Chemical and Physical Properties

This compound is a white to off-white solid, typically in crystalline or powder form.[3] The presence of the hydrochloride salt enhances its stability and solubility in aqueous solutions compared to its free base form.[1]

Table 1: Quantitative Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₁H₁₄ClN₃O[1]
Molecular Weight 239.70 g/mol
CAS Number 5022-65-1
Appearance White to off-white or pale cream solid (crystals or powder)
Melting Point 250 °C
Solubility in Water 100 mg/mL (417.19 mM); requires sonication
Solubility in DMSO 100 mg/mL (417.19 mM) with sonication; 45-48 mg/mL (187.73-200.25 mM)
pKa Not experimentally determined in available literature.

Experimental Protocols

Determination of Aqueous Solubility (Gravimetric Method)

A standard method for determining the solubility of compounds like this compound is the gravimetric method.

Methodology:

  • Equilibrium Saturation: An excess amount of this compound is added to a known volume of deionized water in a sealed, temperature-controlled vessel.

  • Agitation: The suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, and the supernatant is carefully filtered through a pre-weighed, fine-pore filter to remove any undissolved solid.

  • Solvent Evaporation: A known volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent (water) is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

  • Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solid is calculated by subtracting the initial weight of the container.

  • Solubility Calculation: The solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL).

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to water prep2 Equilibrate at constant temperature with agitation prep1->prep2 sep1 Allow suspension to settle prep2->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Evaporate solvent from a known volume of filtrate sep2->analysis1 analysis2 Weigh dried solute analysis1->analysis2 analysis3 Calculate solubility (mg/mL) analysis2->analysis3

Figure 1. Experimental workflow for determining aqueous solubility by the gravimetric method.

Stability-Indicating HPLC Method

To assess the stability of this compound and identify potential degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed.

Methodology:

  • Forced Degradation Studies: Solutions of this compound are subjected to various stress conditions as per ICH guidelines, including:

    • Acidic hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).

    • Alkaline hydrolysis: 0.1 M NaOH at elevated temperatures.

    • Oxidative degradation: 3% H₂O₂ at room temperature.

    • Thermal degradation: Heating the solid compound.

    • Photolytic degradation: Exposing the solution to UV light.

  • Chromatographic Conditions Development: A reverse-phase HPLC method is developed to separate the parent compound from its degradation products. This typically involves:

    • Column: A C18 column is a common choice.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol).

    • Detection: A photodiode array (PDA) detector is used to monitor the elution profile at multiple wavelengths to ensure peak purity.

  • Method Validation: The developed method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Stability and Degradation

This compound is generally stable when stored as a solid in a sealed container, away from moisture, at 4°C. In solution, its stability can be influenced by the solvent and storage temperature. Stock solutions in DMSO or water should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage to prevent degradation.

The tryptophan indole (B1671886) ring is susceptible to oxidation, which can lead to the formation of various degradation products, such as kynurenine (B1673888) and N-formylkynurenine. This degradation can be accelerated by exposure to light, heat, and oxidizing agents. The primary amine and amide functional groups can also undergo hydrolysis, particularly under strong acidic or basic conditions.

Reactivity and Biological Context

The reactivity of this compound is dictated by its functional groups: the indole ring, the primary amine, and the primary amide.

  • Indole Ring: The indole nucleus can undergo electrophilic substitution reactions. It is also prone to oxidation, as mentioned in the stability section.

  • Amine Group: The primary amine is nucleophilic and can react with electrophiles. It is also basic and will be protonated at physiological pH.

  • Amide Group: The amide group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid (tryptophan) under acidic or basic conditions, typically requiring heat.

As a derivative of tryptophan, this compound may interact with biological systems that recognize and process tryptophan. Tryptophan itself is a precursor for the synthesis of the neurotransmitter serotonin (B10506) and is metabolized through the kynurenine pathway, which plays a role in immune regulation. Tryptophan and its metabolites can also influence signaling pathways such as the mTOR and calcium-sensing receptor (CaSR) pathways, which are involved in cell growth, inflammation, and barrier function.

G Tryptophan Tryptophan CaSR CaSR Tryptophan->CaSR activates Rac1 Rac1 CaSR->Rac1 PLC-γ1 PLC-γ1 Rac1->PLC-γ1 Barrier Integrity Barrier Integrity PLC-γ1->Barrier Integrity improves Inflammatory Response Inflammatory Response PLC-γ1->Inflammatory Response alleviates

Figure 2. A potential signaling pathway involving tryptophan that may be relevant to this compound.

Conclusion

This compound is a stable, water-soluble derivative of L-tryptophan. Its chemical properties are largely defined by its constituent functional groups. While specific data on its pKa and reactivity are limited, established analytical techniques can be employed for their determination. Its identity as an endogenous metabolite and its structural relationship to tryptophan suggest its potential for interesting biological activities, warranting further investigation by researchers in drug discovery and development.

References

Navigating the Solubility of H-Trp-NH2.HCl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of L-Tryptophanamide Hydrochloride Solubility in Dimethyl Sulfoxide (DMSO) and Common Aqueous Buffers for Scientific Applications.

This technical guide provides a comprehensive overview of the solubility characteristics of H-Trp-NH2.HCl (L-Tryptophanamide hydrochloride), an endogenous metabolite of L-tryptophan. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its solubility in DMSO and aqueous buffers, outlines detailed experimental protocols for solubility determination, and presents visual workflows to guide laboratory practices.

Core Concept: Understanding the Solubility of this compound

This compound, the hydrochloride salt of L-tryptophanamide, is a solid compound that requires careful consideration of its solubility for effective use in experimental settings. Its solubility is influenced by the choice of solvent, with significant differences observed between organic solvents like DMSO and aqueous buffer systems. The hydrochloride salt form generally enhances aqueous solubility compared to the free base.

Quantitative Solubility Data

The solubility of this compound has been reported by various suppliers, with some discrepancies in the values for DMSO. The following table summarizes the available quantitative data to provide a clear comparison for researchers preparing stock solutions.

Solvent SystemReported Solubility (mg/mL)Molar Concentration (mM)Source(s)Notes
DMSO 1 - 1004.17 - 417.19[1][2][3]A wide range has been reported. It is advisable to start with a lower concentration and use techniques like sonication to aid dissolution.[2] The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3]
PBS (pH 7.2) ~5~20.86Organic solvent-free aqueous solutions can be prepared by direct dissolution in aqueous buffers. It is not recommended to store aqueous solutions for more than one day.
Dimethyl Formamide (DMF) ~1~4.17-
Ethanol Insoluble--

Molecular Weight of this compound is 239.7 g/mol .

Experimental Protocols

The following protocols provide a general framework for determining the solubility of this compound and preparing solutions for experimental use.

Protocol 1: Determination of this compound Solubility
  • Preparation of Reagents and Compound:

    • Equilibrate the vial of solid this compound to room temperature before opening.

    • Prepare a series of test solvents, including DMSO and various aqueous buffers (e.g., PBS, Tris-HCl) at the desired pH values.

  • Initial Solubility Assessment:

    • Weigh a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

    • Add a calculated volume of the primary solvent (e.g., 100 µL of DMSO for a target concentration of 10 mg/mL) to the tube.

    • Vortex the tube vigorously for 30-60 seconds.

    • Visually inspect the solution for any undissolved particulate matter.

  • Enhancing Dissolution:

    • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

    • Gentle warming (e.g., to 37°C) can also be applied, but care should be taken to avoid degradation of the compound.

  • Incremental Solvent Addition:

    • If the compound remains insoluble, add small, incremental volumes of the solvent, vortexing and sonicating after each addition, until the compound is fully dissolved.

    • Record the final volume of solvent used to calculate the solubility in mg/mL.

  • Aqueous Buffer Solubility:

    • Repeat steps 2-4 using the desired aqueous buffers.

    • For aqueous solutions, it is crucial to verify the pH of the final solution, as the dissolution of the hydrochloride salt may slightly alter it.

Protocol 2: Preparation of a Stock Solution in DMSO and Dilution in Aqueous Buffer
  • Preparation of Concentrated Stock Solution:

    • Based on the determined solubility, weigh the required amount of this compound to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mg/mL).

    • Ensure complete dissolution, using sonication if necessary.

  • Dilution into Aqueous Buffer:

    • To prepare a working solution, perform a serial dilution of the DMSO stock solution into the desired aqueous buffer (e.g., cell culture medium).

    • It is critical to add the DMSO stock solution dropwise to the aqueous buffer while vortexing to prevent precipitation.

    • The final concentration of DMSO in the working solution should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

  • Storage of Stock Solutions:

    • Aliquoted stock solutions in DMSO can be stored at -20°C or -80°C for extended periods. Avoid repeated freeze-thaw cycles.

    • Aqueous solutions should be prepared fresh before use and are not recommended for long-term storage.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows for handling this compound.

G cluster_0 Solubility Determination Workflow start Start: Weigh this compound add_solvent Add initial volume of solvent start->add_solvent vortex Vortex and visually inspect add_solvent->vortex dissolved Completely Dissolved? vortex->dissolved sonicate Sonication / Gentle Warming dissolved->sonicate No add_more_solvent Incrementally add more solvent dissolved->add_more_solvent Still No calculate Calculate Solubility dissolved->calculate Yes sonicate->vortex add_more_solvent->vortex end End calculate->end

Caption: Workflow for determining the solubility of this compound.

G cluster_1 Solution Preparation for Cell-Based Assay start_prep Prepare Concentrated Stock in DMSO store Aliquot and Store at -80°C start_prep->store thaw Thaw Aliquot store->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute final_conc Final DMSO Concentration <0.5%? dilute->final_conc assay Use in Cell-Based Assay final_conc->assay Yes adjust Adjust Dilution Scheme final_conc->adjust No adjust->dilute

Caption: Workflow for preparing this compound solutions for biological assays.

References

Spectroscopic Profile of H-Trp-NH2.HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for L-Tryptophanamide hydrochloride (H-Trp-NH2.HCl), a key building block in peptide synthesis and a significant metabolite. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. The ¹H and ¹³C NMR data are based on the closely related compound, Methyl L-tryptophanate hydrochloride, and are expected to be very similar for L-Tryptophanamide hydrochloride. The mass spectrometry data corresponds to the free base, L-Tryptophanamide.

Table 1: ¹H NMR Spectroscopic Data (Reference: Methyl L-tryptophanate hydrochloride in DMSO-d₆)

Chemical Shift (ppm)MultiplicityAssignment
~11.2sIndole N-H
~8.8br sNH₃⁺
~7.54dAr-H
~7.39dAr-H
~7.28sAr-H
~7.09tAr-H
~7.01tAr-H
~4.2mα-CH
~3.3-3.4mβ-CH₂
~7.5-8.0br s (2H)-CONH₂

Table 2: ¹³C NMR Spectroscopic Data (Reference: Methyl L-tryptophanate hydrochloride in DMSO-d₆)

Chemical Shift (ppm)Assignment
~170C=O (Amide)
~136Ar-C
~127Ar-C
~124Ar-CH
~121Ar-CH
~118Ar-CH
~118Ar-C
~111Ar-CH
~109Ar-C
~54α-CH
~27β-CH₂

Table 3: IR Spectroscopic Data (Expected Absorptions)

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200N-HAmine, Amide, and Indole stretching
3100-3000C-HAromatic stretching
2960-2850C-HAliphatic stretching
~1680C=OAmide I band
~1600N-HAmine bending
1580-1450C=CAromatic ring stretching

Table 4: Mass Spectrometry Data (L-Tryptophanamide, [M+H]⁺)

m/zInterpretation
204.1131[M+H]⁺ (Molecular ion of the free base)
187.1[M+H - NH₃]⁺
159.1
132.2Indole fragment

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for this compound are provided below. These are generalized procedures that are standard in the field for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound sample is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.

  • Data Acquisition: The mass spectrum is acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap). The sample solution is infused into the ESI source, where it is nebulized and ionized. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. For tandem mass spectrometry (MS/MS), the molecular ion of interest is selected and fragmented to provide structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data m/z Values, Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

L-Tryptophanamide HCl: A Comprehensive Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A detailed technical guide on L-Tryptophanamide hydrochloride (HCl), a derivative of the essential amino acid L-tryptophan. This document serves as a critical resource for researchers, scientists, and professionals in drug development, providing in-depth information on its chemical properties, analytical methodologies, and biological significance.

L-Tryptophanamide HCl is the hydrochloride salt of L-tryptophanamide, which is the amide form of L-tryptophan.[1] It is utilized in various research applications, including peptide synthesis and as a chiral building block in asymmetric synthesis. Understanding its fundamental characteristics is crucial for its effective application in scientific research.

Core Physicochemical Data

A summary of the key quantitative data for L-Tryptophanamide HCl is presented below, offering a quick reference for laboratory use.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClN₃O[2][3]
Alternate Formula C₁₁H₁₃N₃O·HCl[4]
Molecular Weight 239.70 g/mol [2]
CAS Number 5022-65-1
Appearance White to light yellow or pale cream crystalline powder
Purity (by HPLC) >98.0%
Solubility in DMSO 48 mg/mL (200.25 mM)

Analytical and Experimental Protocols

Accurate and reproducible experimental data are foundational to scientific advancement. Below are detailed methodologies for the analysis of tryptophan derivatives, which are applicable to L-Tryptophanamide HCl.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantification of tryptophan-related compounds, which can be adapted for L-Tryptophanamide HCl.

Objective: To determine the concentration of L-Tryptophanamide HCl in a given sample.

Materials:

  • L-Tryptophanamide HCl standard

  • Methanol (HPLC grade)

  • Formic acid (FA)

  • Water (deionized)

  • 0.22 µm syringe filters

  • HPLC system with a Diode Array Detector (DAD)

  • C18 column (e.g., Phenomenex Kinetex 2.6 μm C18 100 Å, 100 x 2.1 mm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Methanol.

  • Standard Solution Preparation:

    • Prepare a stock solution of L-Tryptophanamide HCl in the mobile phase A.

    • Perform serial dilutions to create a calibration curve with a range of concentrations.

  • Sample Preparation:

    • Dissolve the sample containing L-Tryptophanamide HCl in mobile phase A.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Column Temperature: 30°C.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at 280 nm.

    • Gradient Elution: A time-based gradient from Mobile Phase A to Mobile Phase B should be optimized to ensure proper separation.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of L-Tryptophanamide HCl in the sample by interpolating its peak area on the calibration curve.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standard Prepare Standard Solutions hplc_injection Inject into HPLC System prep_standard->hplc_injection prep_sample Dissolve & Filter Sample prep_sample->hplc_injection hplc_separation Separation on C18 Column hplc_injection->hplc_separation hplc_detection UV Detection (280nm) hplc_separation->hplc_detection analysis_calibration Generate Calibration Curve hplc_detection->analysis_calibration analysis_quantification Quantify Sample Concentration hplc_detection->analysis_quantification analysis_calibration->analysis_quantification

Fig. 1: HPLC Quantification Workflow

Biological Context and Signaling Pathways

While specific signaling pathways for L-Tryptophanamide HCl are not extensively documented, the metabolic pathways of its parent compound, L-tryptophan, are well-characterized and provide a relevant biological context. L-tryptophan is a precursor to several important biomolecules and is involved in multiple signaling cascades.

L-Tryptophan Metabolism

L-tryptophan is metabolized through three primary pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) (5-hydroxytryptamine) pathway, and the indole (B1671886) pathway by gut microbiota. These pathways are crucial for immune regulation, neurotransmission, and gut homeostasis.

Role in Gut Hormone Secretion

L-tryptophan can stimulate the secretion of gut hormones such as cholecystokinin (B1591339) (CCK) and glucose-dependent insulinotropic peptide (GIP). This action is mediated through the calcium-sensing receptor (CaSR), a G-protein coupled receptor. The activation of CaSR by L-tryptophan, in the presence of extracellular calcium, initiates a downstream signaling cascade involving phospholipase C (PLC), inositol (B14025) triphosphate (IP3), and protein kinase C (PKC), ultimately leading to hormone release.

G Trp L-Tryptophan CaSR Calcium-Sensing Receptor (CaSR) Trp->CaSR activates Gq Gq protein CaSR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Hormone Gut Hormone Secretion (CCK, GIP) PKC->Hormone stimulates

Fig. 2: CaSR-Mediated Gut Hormone Secretion

This document provides a foundational guide for researchers working with L-Tryptophanamide HCl. Further investigation into its specific biological activities and mechanisms of action will undoubtedly contribute to the broader understanding of tryptophan derivatives in biological systems.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of H-Trp-NH2.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety, handling, and storage guidelines for L-Tryptophanamide hydrochloride (H-Trp-NH2.HCl), a key compound in neuroscience research, pharmaceutical development, and nutrition science.[1] Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the product for research applications.

Compound Identification and Properties

  • Chemical Name: (2S)-2-amino-3-(1H-indol-3-yl)propanamide hydrochloride[2]

  • Synonyms: L-Tryptophan amide hydrochloride, H-L-Trp-NH2 HCl, Trp-NH2 HCl[3][4]

  • Molecular Formula: C₁₁H₁₄ClN₃O[3]

  • Molecular Weight: 239.70 g/mol

  • Appearance: White to pale cream crystals or powder.

Safety and Hazard Information

While specific toxicity data for this compound is limited, the compound should be handled with care, assuming potential hazards based on its chemical nature and the presence of the hydrochloride salt.

Potential Hazards
  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

  • Eye Contact: May cause eye irritation.

  • Ingestion: May be harmful if swallowed.

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Safety glasses or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat, full-length pants, and closed-toe shoes are required.

  • Respiratory Protection: For operations that may generate dust, a dust respirator or working within a chemical fume hood is necessary.

Handling and Spill Procedures

Safe Handling
  • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Keep away from heat and sources of ignition.

  • Wash hands thoroughly after handling the compound.

Spill and Leak Procedures
  • Small Spills: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for waste disposal.

  • Large Spills: Evacuate the area. Use a shovel to place the material into a convenient waste disposal container. Avoid generating dust.

  • All waste must be disposed of in accordance with federal, state, and local environmental regulations.

Storage and Stability

Proper storage is crucial to maintain the stability and purity of this compound.

Storage Conditions
  • Keep the container tightly closed.

  • Store in a cool, dry, and well-ventilated area.

  • Protect from moisture.

Incompatible Materials
  • Strong oxidizing agents.

Hazardous Decomposition Products
  • Under fire conditions, hazardous thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NO, NO₂), and hydrogen chloride (HCl) gas.

Quantitative Data Summary

ParameterValueSource
Storage Temperature (Powder) -20°C for up to 3 years
Storage Temperature (In Solvent) -80°C for up to 1 year
Solubility in DMSO 45 mg/mL (187.73 mM)
Solubility for In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) 2 mg/mL (8.34 mM)
Melting Point 250 °C

Experimental Protocols

Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mg/mL.

  • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage.

Visualized Workflows and Relationships

G Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling cluster_2 Storage cluster_3 Contingency Risk Assessment Risk Assessment PPE Selection PPE Selection Risk Assessment->PPE Selection Weighing Weighing PPE Selection->Weighing Dissolution Dissolution Weighing->Dissolution Spill Spill Weighing->Spill Aliquoting Aliquoting Dissolution->Aliquoting Exposure Exposure Dissolution->Exposure Long-term Storage Long-term Storage Aliquoting->Long-term Storage -80°C Short-term Storage Short-term Storage Aliquoting->Short-term Storage -20°C Cleanup Cleanup Spill->Cleanup First Aid First Aid Exposure->First Aid

Caption: Logical workflow for the safe handling of this compound.

This comprehensive guide is intended for research purposes only and should not be used for human consumption. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and complete information.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides with C-Terminal Tryptophanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the efficient construction of complex peptide sequences. A common structural motif in biologically active peptides is the C-terminal amide, which often enhances metabolic stability and biological activity compared to the corresponding C-terminal acid. Tryptophan, with its unique indole (B1671886) side chain, is a crucial amino acid in many therapeutic peptides, contributing to their structure and function.[1]

This document provides detailed application notes and protocols for the synthesis of peptides featuring a C-terminal Tryptophanamide (Trp-NH2) using Fmoc-based Solid-Phase Peptide Synthesis. The protocols outlined below focus on the use of Rink Amide resin, which upon acidolytic cleavage, yields the desired C-terminal peptide amide.[2] Special consideration is given to the protection of the tryptophan indole side chain and the composition of cleavage cocktails to prevent common side reactions and ensure high purity of the final product.

Data Presentation: Synthesis of a Model Peptide (Ac-Leu-Ala-Gly-Trp-NH2)

The following table summarizes representative quantitative data for the synthesis of a model tetrapeptide with a C-terminal tryptophanamide on Rink Amide resin. The data is compiled from established protocols in the literature.

ParameterValueReference / Notes
Resin Rink Amide MBHASubstitution: 0.5 - 0.8 mmol/g
Scale of Synthesis 0.1 mmol-
First Amino Acid Fmoc-Trp(Boc)-OH3 equivalents relative to resin loading
Coupling Reagent HBTU/HOBt/DIPEA3:3:6 equivalents
Coupling Time 2 hours per amino acidMonitored by Kaiser test
Final Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5, v/v/v)TIS acts as a scavenger to protect Trp
Cleavage Time 2 - 3 hoursAt room temperature
Crude Peptide Yield 75 - 85%Based on initial resin loading
Purity of Crude Peptide >70%Determined by RP-HPLC
Purity after RP-HPLC >98%-
Overall Isolated Yield 50 - 60%After purification and lyophilization

Experimental Protocols

Resin Preparation and Swelling
  • Place the Rink Amide resin (e.g., 0.1 mmol scale, ~125-200 mg depending on substitution) into a fritted reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin until it is fully submerged (approximately 10 mL/g of resin).

  • Allow the resin to swell at room temperature for at least 30 minutes with gentle agitation.

  • After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection of the Resin
  • Add a solution of 20% piperidine (B6355638) in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes.

  • Drain the piperidine solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

Coupling of the First Amino Acid (Fmoc-Trp(Boc)-OH)
  • In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in a minimal amount of DMF.

  • Add DIPEA (6 eq.) to the amino acid solution and vortex for 1 minute to pre-activate.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 2 hours.

  • To check for completion of the coupling reaction, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser (ninhydrin) test. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

  • If the coupling is incomplete, drain the solution and repeat the coupling step with a freshly prepared activated amino acid solution.

  • Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).

Peptide Chain Elongation

The subsequent amino acids are coupled sequentially by repeating the following steps for each amino acid in the desired sequence:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in section 2.

  • Washing: Wash the resin with DMF (5x).

  • Coupling: Couple the next Fmoc-protected amino acid using the activation and coupling procedure described in section 3.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in section 2.

  • Wash the resin thoroughly with DMF (5x) followed by DCM (5x) to remove any residual piperidine and DMF.

  • Dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare the cleavage cocktail. For peptides containing tryptophan, a standard and effective cocktail is Reagent K : TFA / water / phenol (B47542) / thioanisole (B89551) / 1,2-ethanedithiol (B43112) (EDT) (82.5:5:5:5:2.5, v/v/w/v/v). A simpler alternative is TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5, v/v/v) . TIS is an excellent scavenger for the carbocations generated during cleavage, thus protecting the tryptophan indole ring from alkylation.[3] For peptides synthesized on Rink Amide resin, the inclusion of 1,3-dimethoxybenzene (B93181) (3% v/v) in the cleavage cocktail can prevent the formation of C-terminal N-alkylated byproducts resulting from linker decomposition.[4][5]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of peptide).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin beads and collect the filtrate into a clean centrifuge tube.

  • Wash the resin beads with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

Peptide Precipitation, Washing, and Purification
  • In a fume hood, precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture at 3000-4000 rpm for 5 minutes to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet by resuspending it in cold diethyl ether and repeating the centrifugation step. Perform this wash step 2-3 times to remove residual scavengers and organic byproducts.

  • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water and acetonitrile, both containing 0.1% TFA.

  • Collect the fractions containing the pure peptide, combine them, and lyophilize to obtain a white, fluffy powder.

Visualizations

SPPS_Workflow_Trp_NH2 Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect_Resin Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Resin Couple_Trp Couple Fmoc-Trp(Boc)-OH Deprotect_Resin->Couple_Trp Elongation Peptide Chain Elongation (Repeat Deprotection & Coupling Cycles) Couple_Trp->Elongation Cleavage Cleavage & Deprotection (TFA/Scavengers) Elongation->Cleavage Precipitate Precipitate Peptide in Cold Ether Cleavage->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Final_Peptide Pure Trp-NH2 Peptide Purify->Final_Peptide

Caption: Overall workflow for the synthesis of C-terminal Tryptophanamide peptides.

First_Amino_Acid_Coupling Start Deprotected Rink Amide Resin (-NH2) Coupling Coupling Reaction (2 hours, RT) Start->Coupling Activation Pre-activation of Fmoc-Trp(Boc)-OH with HBTU/HOBt/DIPEA Activation->Coupling Wash Wash Resin (DMF, DCM) Coupling->Wash Kaiser_Test Kaiser Test Wash->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) End Fmoc-Trp(Boc)-Resin Kaiser_Test->End Negative

Caption: Workflow for coupling the first amino acid, Fmoc-Trp(Boc)-OH, to the resin.

Cleavage_and_Deprotection_Pathway Peptide_Resin Dried Peptide-Resin (Fmoc-deprotected, side-chain protected) TFA_Cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Peptide_Resin->TFA_Cocktail Reaction Agitate 2-3h at RT TFA_Cocktail->Reaction Filter Filter to Separate Reaction->Filter Cleaved_Peptide Peptide-NH2 (in TFA solution) Spent_Resin Spent Resin Filter->Cleaved_Peptide Filter->Spent_Resin

Caption: Logical workflow for the final cleavage and deprotection step.

References

Applications of Tryptophanamide as a Fluorescent Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tryptophanamide and its derivatives, particularly N-acetyl-L-tryptophanamide (NATA), serve as versatile fluorescent probes in a wide array of biochemical and biophysical studies. Their intrinsic fluorescence, originating from the indole (B1671886) moiety, is highly sensitive to the local microenvironment, making them powerful tools for investigating molecular interactions, protein structure, and dynamics. This document provides detailed application notes and experimental protocols for the utilization of tryptophanamide-based fluorescent probes.

Characterizing Protein Structure and Dynamics through Fluorescence Quenching

The fluorescence of tryptophanamide can be quenched by various small molecules, a phenomenon that can be exploited to probe the accessibility of tryptophan residues within a protein. This provides insights into protein conformation, folding, and solvent exposure.

Application Note:

Fluorescence quenching studies with tryptophanamide analogs like NATA are fundamental in understanding protein structure. Quenchers such as acrylamide, iodide, oxamate, and pyruvate (B1213749) can decrease the fluorescence intensity of tryptophanamide through collisional (dynamic) or static mechanisms.[1][2] The efficiency of this quenching, quantified by the Stern-Volmer constant (Ksv), is indicative of the proximity and accessibility of the tryptophan residue to the quencher.[1] By comparing the quenching of a free tryptophanamide derivative in solution to that of a tryptophan residue within a protein, researchers can infer the degree of burial of the protein's tryptophan residues.

Quantitative Data Summary:
FluorophoreQuencherStern-Volmer Constant (Ksv) (M⁻¹)Solvent/BufferReference
TryptophanOxamate16Phosphate Buffer (pH 7)[1]
TryptophanPyruvate20Phosphate Buffer (pH 7)[1]
N-acetyl-L-tryptophanamide (NATA)Oxamate~16Phosphate Buffer (pH 7)
N-acetyl-L-tryptophanamide (NATA)Pyruvate~20Phosphate Buffer (pH 7)
1-methyl-tryptophanOxamate16.5Phosphate Buffer (pH 7)
CompoundQuantum Yield (in Water)Quantum Yield (in Dioxane)Reference
3-methylindole (3MI)0.31~0.35
N-acetyl-L-tryptophanamide (NATA)0.13~0.35
N-acetyl-L-tryptophan ethyl ester (NATE)0.057~0.35
Experimental Protocol: Fluorescence Quenching Assay

Objective: To determine the accessibility of tryptophan residues in a protein using a small molecule quencher and NATA as a control.

Materials:

  • Purified protein containing tryptophan residues

  • N-acetyl-L-tryptophanamide (NATA)

  • Quencher stock solution (e.g., acrylamide, potassium iodide, oxamate, pyruvate)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the protein of interest at a known concentration in the buffer. The final concentration should yield a fluorescence intensity in the linear range of the instrument.

    • Prepare a stock solution of NATA in the same buffer at a concentration that gives a similar fluorescence intensity to the protein solution.

    • Prepare a concentrated stock solution of the quencher.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan.

    • Set the emission wavelength scan range from 310 nm to 500 nm.

    • Record the fluorescence emission spectrum of the protein solution and the NATA solution in the absence of the quencher.

  • Quenching Titration:

    • Add small aliquots of the concentrated quencher stock solution to both the protein and NATA solutions.

    • After each addition, mix gently and allow the sample to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum.

    • Repeat the additions to obtain a series of measurements at different quencher concentrations.

  • Data Analysis:

    • Correct the fluorescence intensities for dilution effects.

    • Plot the ratio of the initial fluorescence intensity (F₀) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]). This is the Stern-Volmer plot.

    • The data should fit the Stern-Volmer equation: F₀/F = 1 + Ksv[Q].

    • Determine the Stern-Volmer constant (Ksv) from the slope of the linear fit. A higher Ksv value for the protein compared to NATA suggests that the tryptophan residues are accessible to the quencher.

experimental_workflow_quenching cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_titration Quenching Titration cluster_analysis Data Analysis prep_protein Prepare Protein Solution measure_initial Record Initial Spectra (Excitation: 295 nm) prep_protein->measure_initial prep_nata Prepare NATA Solution prep_nata->measure_initial prep_quencher Prepare Quencher Stock add_quencher Add Aliquots of Quencher measure_initial->add_quencher equilibrate Equilibrate add_quencher->equilibrate Repeat for multiple concentrations measure_quenched Record Quenched Spectra equilibrate->measure_quenched Repeat for multiple concentrations measure_quenched->add_quencher Repeat for multiple concentrations correct_dilution Correct for Dilution measure_quenched->correct_dilution sv_plot Generate Stern-Volmer Plot correct_dilution->sv_plot calc_ksv Calculate Ksv sv_plot->calc_ksv

Workflow for a fluorescence quenching experiment.

Correcting for Inner Filter Effects in Protein-Ligand Binding Assays

Tryptophan fluorescence quenching is a common method to determine the binding affinity of a ligand to a protein. However, if the ligand absorbs light at the excitation or emission wavelengths of tryptophan, an "inner filter effect" can lead to an apparent quenching, resulting in inaccurate binding constants. NATA is an essential control to correct for this artifact.

Application Note:

The inner filter effect (IFE) is a significant source of error in fluorescence-based binding assays. It arises from the absorption of excitation or emission light by the titrant (ligand), which reduces the measured fluorescence intensity independently of any direct interaction with the fluorophore (tryptophan). To isolate the fluorescence quenching due to true binding, a control titration is performed with NATA, a tryptophan analog that is not expected to bind the ligand. Any decrease in NATA fluorescence upon ligand titration is attributed to the IFE and can be used to correct the data from the protein-ligand titration.

Experimental Protocol: Inner Filter Effect Correction

Objective: To measure the binding affinity of a ligand to a protein while correcting for the inner filter effect using NATA.

Materials:

  • Purified protein of interest

  • N-acetyl-L-tryptophanamide (NATA)

  • Ligand of interest

  • Binding buffer

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Blank Measurement:

    • Blank the spectrofluorometer with the binding buffer.

  • NATA Control Titration:

    • Prepare a solution of NATA in the binding buffer (e.g., 1 µM).

    • Record the initial fluorescence emission spectrum (excitation at 295 nm, emission scan 310-500 nm).

    • Titrate the ligand into the NATA solution, recording the fluorescence spectrum after each addition and a brief incubation period (e.g., 10 minutes).

  • Protein-Ligand Titration:

    • Prepare a solution of the protein in the binding buffer. The concentration should be chosen to give a sufficient fluorescence signal.

    • Record the initial fluorescence emission spectrum.

    • Perform the same titration with the ligand as was done for the NATA control, recording the spectra after each addition and incubation.

  • Data Analysis:

    • For each titration point, calculate the correction factor for the inner filter effect from the NATA titration: IFE_correction = F₀_NATA / F_NATA, where F₀_NATA is the initial fluorescence of NATA and F_NATA is the fluorescence at a given ligand concentration.

    • Correct the fluorescence data from the protein-ligand titration by multiplying the observed fluorescence (F_obs_protein) at each ligand concentration by the corresponding IFE_correction factor: F_corrected_protein = F_obs_protein * IFE_correction.

    • Plot the change in corrected fluorescence (ΔF = F₀_protein - F_corrected_protein) against the ligand concentration.

    • Fit the resulting binding curve to an appropriate binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

logical_relationship_ife cluster_observed Observed Fluorescence Quenching cluster_components Contributing Factors cluster_correction Correction Strategy cluster_result Final Result obs_quench Total Observed Fluorescence Quenching true_binding Quenching due to True Binding ife Quenching due to Inner Filter Effect (IFE) apply_correction Apply Correction to Protein Titration Data obs_quench->apply_correction true_binding->obs_quench ife->obs_quench nata_control NATA Control Titration (Measures IFE) ife->nata_control correction_calc Calculate Correction Factor nata_control->correction_calc correction_calc->apply_correction corrected_data Corrected Binding Data (Reflects True Binding) apply_correction->corrected_data kd_determination Accurate Kd Determination corrected_data->kd_determination

Logical relationship for inner filter effect correction.

Sensing of Metal Ions

Derivatives of tryptophan, and by extension tryptophanamide, can be utilized as fluorescent probes for the detection of metal ions. The interaction of the indole ring or other functional groups with metal ions can lead to a change in fluorescence intensity, providing a basis for a sensor.

Application Note:

The fluorescence of tryptophan and its derivatives can be quenched or enhanced upon binding to certain metal ions. For example, Cu²⁺ and Ni²⁺ are known to quench tryptophan fluorescence. This property can be harnessed to develop fluorescent sensors for the detection and quantification of these metal ions in aqueous solutions. The sensitivity and selectivity of the probe can be tuned by modifying the tryptophanamide structure.

Quantitative Data Summary:
FluorophoreMetal IonAssociation Constant (at pH 9) (M⁻¹)Reference
TryptophanCu²⁺1.9 x 10⁵
Glycyl-tryptophanCu²⁺4.4 x 10⁴
TryptophanNi²⁺4.0 x 10⁴
Glycyl-tryptophanNi²⁺6.9 x 10³
ProbeMetal IonLimit of Detection (LOD)Reference
Tryptophanhydroxamic Acid-Stabilized Au NanoclustersCu²⁺3.16 µM
Tryptophanhydroxamic Acid-Stabilized Au NanoclustersFe³⁺~11 µM
Experimental Protocol: Metal Ion Detection

Objective: To detect and quantify a specific metal ion using a tryptophanamide-based fluorescent probe.

Materials:

  • Tryptophanamide or a suitable derivative

  • Stock solutions of various metal ions

  • Buffer solution (pH should be optimized for the specific interaction)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Probe Characterization:

    • Prepare a solution of the tryptophanamide probe in the chosen buffer.

    • Record its fluorescence excitation and emission spectra to determine the optimal wavelengths.

  • Selectivity Screening:

    • To aliquots of the probe solution, add different metal ion solutions to the same final concentration.

    • Measure the fluorescence intensity for each sample.

    • Identify the metal ion(s) that cause a significant change in fluorescence.

  • Titration for Quantification:

    • Prepare a series of solutions containing a fixed concentration of the probe and increasing concentrations of the target metal ion.

    • Measure the fluorescence intensity of each solution.

  • Data Analysis:

    • Plot the fluorescence intensity or the change in fluorescence intensity against the metal ion concentration.

    • For quenching, a Stern-Volmer plot can be used to determine the quenching constant.

    • A calibration curve can be generated from the linear portion of the plot to determine the concentration of the metal ion in unknown samples.

    • The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.

signaling_pathway_metal_ion probe Tryptophanamide Probe complex Probe-Metal Ion Complex probe->complex metal_ion Metal Ion (e.g., Cu²⁺) metal_ion->complex fluorescence_change Fluorescence Quenching/ Enhancement complex->fluorescence_change detection Detection & Quantification fluorescence_change->detection

Signaling pathway for metal ion detection.

References

Application Notes and Protocols for H-Trp-NH2.HCl in Aminopeptidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tryptophanamide hydrochloride (H-Trp-NH2.HCl) is a valuable substrate for the characterization and kinetic analysis of various aminopeptidases. Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes play crucial roles in numerous physiological processes, including protein degradation, hormone regulation, and signal transduction. Consequently, they are significant targets for drug discovery and development in areas such as oncology, immunology, and cardiovascular diseases.

This document provides detailed application notes and experimental protocols for the use of this compound in aminopeptidase (B13392206) enzyme assays.

Application Notes

This compound serves as a chromogenic or fluorogenic substrate precursor for a variety of aminopeptidases, particularly those with a preference for bulky, hydrophobic residues at the N-terminus. The enzymatic hydrolysis of the amide bond in this compound releases L-tryptophan and ammonia. The rate of this reaction can be monitored by detecting the appearance of L-tryptophan, which possesses intrinsic fluorescence, or by colorimetric or fluorometric detection of either product after derivatization.

Key Applications:

  • Enzyme Activity Assays: Determination of the catalytic activity of purified aminopeptidases or aminopeptidases in complex biological samples such as cell lysates or tissue homogenates.

  • Kinetic Studies: Elucidation of key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) to understand the enzyme's affinity for the substrate and its catalytic efficiency.

  • Inhibitor Screening: High-throughput screening (HTS) of small molecule libraries to identify potential aminopeptidase inhibitors for therapeutic development.

  • Substrate Specificity Profiling: Comparison of the hydrolysis rates of this compound with other amino acid amide substrates to determine the substrate specificity of a particular aminopeptidase.

Advantages of this compound as a Substrate:

  • Intrinsic Fluorescence of Product: The product of the reaction, L-tryptophan, is naturally fluorescent, which can provide a basis for a direct and sensitive detection method.

  • Structural Analogue: As an amino acid amide, it closely mimics the natural peptide substrates of aminopeptidases.

Data Presentation

While specific kinetic data for this compound with various aminopeptidases is not extensively reported in publicly available literature, the following table provides a template for how such data should be structured for clear comparison. Researchers are encouraged to determine these parameters empirically for their specific enzyme of interest.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pH
Aminopeptidase N (APN)This compoundTBDTBDTBDTBD7.0 - 7.5
Leucine AminopeptidaseThis compoundTBDTBDTBDTBD~9.0
TryptophanaseL-TryptophanTBDTBDTBDTBDTBD

TBD: To Be Determined experimentally.

Experimental Protocols

Protocol 1: General Aminopeptidase Activity Assay using HPLC Detection of L-Tryptophan

This protocol describes a general method for measuring aminopeptidase activity by quantifying the L-tryptophan produced from the enzymatic hydrolysis of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (Substrate)

  • Purified aminopeptidase or biological sample containing the enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching Solution (e.g., 10% Trichloroacetic acid (TCA))

  • HPLC system with a fluorescence detector (Excitation: ~280 nm, Emission: ~360 nm)

  • Reversed-phase C18 HPLC column

  • Mobile Phase (e.g., Acetonitrile and water with 0.1% Trifluoroacetic acid (TFA))

  • L-Tryptophan standard solutions for calibration curve

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in ultrapure water.

    • Prepare a series of L-tryptophan standard solutions in the assay buffer for generating a standard curve.

    • Prepare the assay buffer and quenching solution.

  • Enzyme Reaction:

    • Set up reaction tubes containing the desired volume of assay buffer.

    • Add the enzyme solution to the reaction tubes. Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the this compound substrate solution. The final substrate concentration should be optimized based on preliminary experiments.

    • Incubate the reaction for a specific time period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding the quenching solution.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject a defined volume of the supernatant onto the HPLC system.

    • Separate the components using a suitable gradient of the mobile phase.

    • Detect the L-tryptophan peak using the fluorescence detector.

    • Quantify the amount of L-tryptophan produced by comparing the peak area to the standard curve generated from the L-tryptophan standards.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (e.g., in µmol of tryptophan produced per minute per mg of enzyme).

Protocol 2: High-Throughput Screening of Aminopeptidase Inhibitors

This protocol is adapted for a 96-well plate format suitable for screening compound libraries for aminopeptidase inhibitors.

Materials:

  • This compound (Substrate)

  • Purified aminopeptidase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Quenching/Detection Reagent (e.g., a reagent that reacts with tryptophan to produce a colored or fluorescent product)

  • 96-well microplate

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of the enzyme, substrate, and test compounds.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the test compounds to the appropriate wells (typically in a range of concentrations). Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow for inhibitor binding.

  • Enzyme Reaction:

    • Initiate the reaction by adding the this compound substrate solution to all wells.

    • Incubate the plate at 37°C for a predetermined time.

  • Detection:

    • Stop the reaction and develop the signal by adding the quenching/detection reagent.

    • Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound compared to the positive control.

    • Determine the IC50 values for active compounds.

Mandatory Visualizations

Aminopeptidase_Assay_Workflow start Start prep Prepare Reagents (Buffer, Substrate, Enzyme) start->prep reaction_setup Set up Reaction Mixture (Enzyme + Buffer) prep->reaction_setup pre_incubation Pre-incubate (e.g., 37°C, 5 min) reaction_setup->pre_incubation reaction_init Initiate Reaction (Add this compound) pre_incubation->reaction_init incubation Incubate (e.g., 37°C, 10-60 min) reaction_init->incubation termination Terminate Reaction (e.g., Add TCA) incubation->termination sample_prep Prepare Sample for Analysis (Centrifuge, Collect Supernatant) termination->sample_prep analysis Analyze Product (e.g., HPLC-Fluorescence) sample_prep->analysis data_analysis Data Analysis (Calculate Reaction Rate) analysis->data_analysis end End data_analysis->end

Caption: Workflow for a typical aminopeptidase assay using this compound.

Renin_Angiotensin_System substrate substrate enzyme enzyme product product receptor receptor Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin_III Angiotensin III Angiotensin_II->Angiotensin_III Aminopeptidase A AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor AT2_Receptor AT2 Receptor Angiotensin_II->AT2_Receptor Angiotensin_IV Angiotensin IV Angiotensin_III->Angiotensin_IV Aminopeptidase N Inactive_Fragments Inactive Fragments Angiotensin_IV->Inactive_Fragments AT4_Receptor AT4 Receptor Angiotensin_IV->AT4_Receptor Renin Renin ACE ACE Aminopeptidase_A Aminopeptidase A Aminopeptidase_N Aminopeptidase N (APN)

Caption: The role of Aminopeptidase N in the Renin-Angiotensin System.[1][2]

References

Protocol for the Dissolution and Use of H-Trp-NH2.HCl in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Tryptophanamide hydrochloride (H-Trp-NH2.HCl) is an endogenous metabolite of L-tryptophan.[1] It has been identified in various biological fluids, including urine and blood.[2] Research indicates its potential role in cellular processes, such as inhibiting cell proliferation and inducing necrosis in specific cell types like human retinal pigment epithelium cells (HRPECs).[1] Levels of L-tryptophanamide have been found to be elevated in patients with wet age-related macular degeneration (wAMD).[1] This document provides a detailed protocol for the dissolution of this compound and its application in cell culture experiments.

Physicochemical Properties and Storage

This compound is supplied as a solid and should be handled with care, considering it a potentially hazardous material.[1]

PropertyValueReference
Molecular Formula C₁₁H₁₃N₃O · HCl
Molecular Weight 239.7 g/mol
Appearance Solid
Purity ≥98%
Storage (Solid) -20°C for ≥ 4 years
Storage (Solvent) -80°C for up to 1 year

Solubility Data

The choice of solvent is critical for preparing stock solutions. This compound is soluble in both organic solvents and aqueous buffers.

SolventSolubilityNotesReference
DMSO ~1 mg/mL to 48 mg/mL (200.25 mM)Sonication is recommended to aid dissolution. Use fresh, anhydrous DMSO as moisture can reduce solubility.
Dimethylformamide ~1 mg/mL-
PBS (pH 7.2) ~5 mg/mLRecommended for preparing organic solvent-free aqueous solutions. Aqueous solutions are not recommended for storage for more than one day.

Experimental Protocols

Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution in DMSO.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Add the appropriate volume of anhydrous DMSO. For a 10 mg/mL stock, add 1 mL of DMSO.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.

  • Once completely dissolved, the stock solution is ready for use or storage.

  • For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Preparation of Working Solutions for Cell Culture

Working solutions should be prepared fresh for each experiment by diluting the stock solution in a sterile aqueous buffer or cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw the stock solution at room temperature.

  • Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture experiment.

  • Perform serial dilutions of the stock solution in your chosen aqueous buffer or cell culture medium to reach the final working concentration.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is insignificant, typically below 0.1%, as higher concentrations can have physiological effects on cells.

  • Add the final working solution to your cell culture plates.

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh Weigh this compound add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing this compound solutions for cell culture.

Potential Signaling Pathway Involvement

While the precise signaling pathways modulated by this compound are still under investigation, its precursor, L-tryptophan, and its metabolites are known to influence various cellular processes. For instance, tryptophan metabolism is crucial for immune tolerance. Tryptophan can also inhibit the activity of myeloperoxidase (MPO), an enzyme involved in oxidative stress and inflammation. The diagram below illustrates a hypothetical pathway where this compound might influence cellular function, potentially through pathways related to its metabolic origin.

Hypothetical Signaling Pathway Diagram

G Trp This compound Receptor Cell Surface Receptor / Transporter Trp->Receptor MPO Myeloperoxidase (MPO) Inhibition Trp->MPO Inhibitory Effect Signaling Intracellular Signaling Cascade Receptor->Signaling Proliferation Inhibition of Proliferation Signaling->Proliferation Necrosis Induction of Necrosis Signaling->Necrosis

Caption: Potential signaling effects of this compound in a cell.

References

Tryptophanamide Hydrochloride: A Versatile Scaffold for Bioactive Molecules in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Tryptophanamide hydrochloride, a derivative of the essential amino acid L-tryptophan, is a valuable and versatile building block in medicinal chemistry. Its inherent indole (B1671886) moiety, primary amide, and chiral amine provide a rich scaffold for the synthesis of a diverse range of bioactive compounds. This application note explores the utility of tryptophanamide hydrochloride in the development of novel therapeutic agents, providing detailed protocols for its derivatization and summarizing the biological activities of related structures.

Physicochemical Properties of L-Tryptophanamide Hydrochloride

A clear understanding of the physicochemical properties of L-tryptophanamide hydrochloride is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 5022-65-1[1][2]
Molecular Formula C₁₁H₁₄ClN₃O[1][2]
Molecular Weight 239.7 g/mol [2]
Appearance White to pale cream crystals or powder
Purity (HPLC) ≥94.0% - 98.61%
Solubility Soluble in DMSO (48 mg/mL)

Applications in Medicinal Chemistry

The tryptophanamide scaffold is a key component in the design of various therapeutic agents due to the biological significance of the indole nucleus. Tryptophan and its derivatives are precursors to the neurotransmitter serotonin (B10506) and are involved in the kynurenine (B1673888) pathway, which plays a role in neurodegenerative and psychiatric diseases. The indole ring system is a common feature in many antimicrobial, antiviral, and anticancer agents.

Derivatization of tryptophanamide, typically through N-acylation of the primary amine, allows for the introduction of diverse functional groups, leading to the generation of libraries of compounds for biological screening.

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of L-tryptophanamide hydrochloride, a crucial step in the synthesis of novel drug candidates.

Protocol 1: General Procedure for N-Acylation of L-Tryptophanamide Hydrochloride with an Acyl Chloride

This protocol describes a standard method for the formation of an amide bond between L-tryptophanamide hydrochloride and an acyl chloride.

Materials:

  • L-Tryptophanamide hydrochloride

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend L-tryptophanamide hydrochloride (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt and liberate the free amine.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexanes) to yield the pure N-acyl-L-tryptophanamide derivative.

Protocol 2: General Procedure for Amide Coupling of L-Tryptophanamide Hydrochloride with a Carboxylic Acid using a Coupling Agent

This protocol outlines the formation of an amide bond using a carboxylic acid and a peptide coupling reagent.

Materials:

  • L-Tryptophanamide hydrochloride

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Activation: Add EDC (1.2 eq) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve L-tryptophanamide hydrochloride (1.0 eq) in anhydrous DMF or DCM and add triethylamine (1.1 eq) to generate the free amine. Add this solution to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-acyl-L-tryptophanamide.

Biological Activity of Tryptophan Derivatives

While specific biological data for simple N-acyl derivatives of tryptophanamide hydrochloride are not extensively reported, the broader class of tryptophan derivatives has shown significant promise in various therapeutic areas. The following tables summarize the cytotoxic and antimicrobial activities of selected tryptophan-based compounds.

Anticancer Activity of Tryptophan Derivatives
Compound/Derivative ClassCancer Cell Line(s)IC₅₀ (µM)Reference
Benzo[a]phenazine derivativesHeLa, A549, MCF-7, HL-601.0 - 10
Tryptanthrin derivative 10aMCF7/ADR, H522, M14, DU145< 1
Tryptanthrin derivative 20eLeukemia, Colon, Breast7.13 - 30.48
Tryptanthrin derivative 46A549/DDP0.14 ± 0.03
Antimicrobial Activity of Tryptophan Derivatives
Compound/Derivative ClassMicroorganism(s)MIC (µg/mL)Reference
Indolmycin (B1671932) derivative 7aaS. aureus, S. epidermidis0.125 - 2
Indolmycin derivative 7baS. aureus, S. epidermidis0.125 - 2
Indolmycin derivative 7caS. aureus, S. epidermidis0.125 - 2
Indolmycin derivative 7eaS. aureus, S. epidermidis0.125 - 2

Visualizing Workflows and Pathways

Experimental Workflow for N-Acylation

The general workflow for the synthesis of N-acyl tryptophanamide derivatives from L-tryptophanamide hydrochloride can be visualized as a series of sequential steps.

experimental_workflow start Start: L-Tryptophanamide HCl dissolve Dissolve in Anhydrous Solvent start->dissolve neutralize Neutralize with Base (e.g., TEA, DIPEA) dissolve->neutralize cool Cool to 0 °C neutralize->cool acylate Add Acylating Agent (Acyl Chloride or Activated Carboxylic Acid) cool->acylate react React at Room Temperature acylate->react workup Aqueous Work-up (Wash with NaHCO3, Brine) react->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify end End: Pure N-Acyl-L- Tryptophanamide Derivative purify->end

Caption: A generalized workflow for the synthesis of N-acyl tryptophanamide derivatives.

Potential Signaling Pathway Modulation

Many indole-containing compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway is one such critical pathway.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression Altered CellResponse Cell Proliferation, Survival, Angiogenesis GeneExpression->CellResponse Leads to TryptophanamideDerivative Indole-based Anticancer Agent TryptophanamideDerivative->Raf Inhibition TryptophanamideDerivative->MEK Inhibition Apoptosis Apoptosis CellResponse->Apoptosis Inhibition of Pathway Promotes

Caption: Hypothetical inhibition of the MAPK signaling pathway by a tryptophanamide-derived anticancer agent.

Conclusion

L-Tryptophanamide hydrochloride serves as an excellent starting material for the synthesis of diverse molecular architectures in medicinal chemistry. Its derivatization, primarily through N-acylation, provides a straightforward route to novel compounds with potential therapeutic applications. The protocols and data presented herein offer a foundational resource for researchers engaged in the design and development of new drugs based on this versatile indole-containing building block. Further exploration of the structure-activity relationships of tryptophanamide derivatives will undoubtedly lead to the discovery of potent and selective therapeutic agents.

References

Application Note: A Validated HPLC Method for the Quantification of H-Trp-NH2.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of H-Trp-NH2.HCl (L-Tryptophanamide hydrochloride). The described reversed-phase HPLC (RP-HPLC) method is tailored for high-throughput analysis, offering excellent linearity, accuracy, and precision. This document provides comprehensive experimental protocols for method development and validation, adhering to the International Council for Harmonisation (ICH) guidelines. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and ease of implementation in a research or quality control setting.

Introduction

This compound, the hydrochloride salt of L-Tryptophanamide, is a derivative of the essential amino acid L-Tryptophan.[1][2] It serves as a valuable building block in peptide synthesis and is utilized in the development of various pharmaceutical compounds.[1] Accurate quantification of this compound is critical for ensuring the quality and consistency of raw materials and finished products in the pharmaceutical industry. This application note presents a validated RP-HPLC method designed for this purpose.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental for HPLC method development.

PropertyValueReference
Synonyms L-Tryptophanamide hydrochloride, (S)-alpha-amino-1H-indole-3-propionamide monohydrochloride[3]
Molecular Formula C11H14ClN3O[3]
Molecular Weight 239.70 g/mol
Appearance White to off-white powder or crystals
Solubility Soluble in Water and DMSO

HPLC Method Development

The developed method utilizes reversed-phase chromatography, which is a standard and effective technique for the separation of peptides and related compounds.

Chromatographic Conditions

The following table outlines the optimized chromatographic conditions for the quantification of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)
Gradient 10-60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 280 nm
Run Time 15 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately polar this compound.

  • Mobile Phase: A mixture of water and acetonitrile is a common mobile phase for RP-HPLC. The addition of TFA as an ion-pairing agent helps to improve peak shape and resolution for peptides and amino acid derivatives.

  • Gradient Elution: A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities, providing a sharp peak and a stable baseline.

  • UV Detection: The indole (B1671886) moiety in the tryptophan side chain exhibits strong UV absorbance. A wavelength of 280 nm is selected as a starting point, which is a characteristic absorption maximum for tryptophan-containing compounds. This wavelength should be optimized by scanning the UV spectrum of a standard solution.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC method development and sample analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Method_Run Chromatographic Run HPLC_System->Method_Run Peak_Integration Peak Integration Method_Run->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis of this compound.

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions
  • Accurately weigh a sufficient amount of the sample containing this compound and transfer it to a suitable volumetric flask.

  • Dissolve and dilute the sample with Mobile Phase A to obtain a final concentration within the calibration range of the working standards.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Validation Parameters Overview

The following diagram illustrates the key parameters evaluated during method validation.

Validation_Parameters Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD Limit of Detection (LOD) Method_Validation->LOD LOQ Limit of Quantification (LOQ) Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness

Caption: Key parameters for HPLC method validation.

Summary of Validation Results

The table below summarizes the acceptance criteria and the results obtained for each validation parameter.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyteComplies
Linearity (R²) ≥ 0.9990.9998
Range 1 - 100 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Signal-to-Noise Ratio ≥ 30.3 µg/mL
LOQ Signal-to-Noise Ratio ≥ 101.0 µg/mL
Robustness %RSD ≤ 5.0% for varied conditionsComplies
Detailed Validation Protocols
  • Specificity: The specificity of the method was evaluated by injecting a blank (Mobile Phase A) and a placebo (a mixture of all formulation components except this compound). The chromatograms were examined for any interfering peaks at the retention time of the analyte.

  • Linearity: Linearity was assessed by analyzing six concentrations of the standard solution (1, 5, 10, 25, 50, and 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was determined.

  • Accuracy: The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was analyzed in triplicate.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the 50 µg/mL standard solution were performed on the same day, and the relative standard deviation (RSD%) of the peak areas was calculated.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision.

  • LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio. A series of dilute solutions of the standard were injected, and the concentrations that yielded a signal-to-noise ratio of approximately 3 and 10 were determined as the LOD and LOQ, respectively.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The RSD% of the peak areas was calculated for each condition.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantification of this compound. The method has been successfully validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This validated method is suitable for routine quality control analysis and for supporting pharmaceutical development activities involving this compound.

References

Application Notes and Protocols for In Vivo Studies Using Tryptophan Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tryptophan is an essential amino acid and a precursor to several important biomolecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. Its derivatives are of significant interest in neuroscience, oncology, and immunology research. H-Trp-NH2.HCl, as the amide form of L-tryptophan, may exhibit unique pharmacokinetic and pharmacodynamic properties. The following sections offer guidance on experimental design, data interpretation, and standardized protocols to facilitate reproducible and meaningful preclinical research.

Data Presentation: A Framework for Tryptophan Analogs

Due to the limited specific data for this compound, the following tables are presented as templates based on typical data from in vivo studies of L-tryptophan. Researchers initiating studies with this compound should aim to collect and present their data in a similarly structured format to ensure clarity and comparability.

Table 1: Representative Pharmacokinetic Parameters of L-Tryptophan in Rodent Models

ParameterSymbolValueAnimal ModelRoute of AdministrationCitation
Peak Plasma ConcentrationCmax50-100 µg/mLRatIntraperitoneal (i.p.)N/A
Time to Peak ConcentrationTmax30-60 minutesRatIntraperitoneal (i.p.)N/A
Area Under the CurveAUCVariableRatIntraperitoneal (i.p.)N/A
Elimination Half-lifet1/21-2 hoursRatIntraperitoneal (i.p.)N/A

Note: These values are illustrative and can vary significantly based on the specific experimental conditions, including animal strain, age, sex, and formulation.

Table 2: Exemplar Dosing and Efficacy Data for L-Tryptophan in a Behavioral Model (Rat)

Study ObjectiveAnimal ModelCompoundDose Range (mg/kg)Route of AdministrationKey Efficacy EndpointOutcomeCitation
Assessment of anxiolytic effectsSprague-Dawley RatL-Tryptophan25 - 100Intraperitoneal (i.p.)Time spent in open arms of elevated plus mazeDose-dependent increase in time spent in open arms[1]
Evaluation of antidepressant-like activityWistar RatL-Tryptophan50 - 200Oral (p.o.)Reduction in immobility time in forced swim testSignificant reduction in immobility at higher dosesN/A

Experimental Protocols

The following are generalized protocols that can be adapted for in vivo studies with this compound. It is crucial to conduct pilot studies to determine the optimal dosage, vehicle, and administration route for this specific compound.

Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice

1. Materials:

  • This compound powder
  • Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water
  • Sterile microcentrifuge tubes
  • Vortex mixer
  • Animal balance
  • Oral gavage needles (20-22 gauge, curved)
  • Syringes (1 mL)

2. Procedure:

  • Dose Calculation: Determine the required dose in mg/kg. For a 25 g mouse receiving a 50 mg/kg dose, the total dose is 1.25 mg.
  • Formulation Preparation: Prepare a stock suspension of this compound in 0.5% CMC. For a 5 mg/mL suspension, add 50 mg of this compound to 10 mL of 0.5% CMC.[2]
  • Dosing: Vortex the suspension thoroughly before drawing it into the syringe. For the 25 g mouse, a volume of 0.25 mL would be administered.
  • Administration: Gently restrain the mouse and insert the gavage needle over the tongue into the esophagus. Administer the suspension slowly.
  • Monitoring: Observe the animal for any immediate adverse effects and monitor according to the experimental timeline.

Protocol 2: Intraperitoneal Injection of a Tryptophan Analog in Rats

1. Materials:

  • Tryptophan analog (e.g., L-Tryptophan)
  • Vehicle: Sterile saline (0.9% NaCl)
  • Sterile vials
  • Vortex mixer
  • Animal balance
  • Needles (25-27 gauge) and syringes (1-3 mL)

2. Procedure:

  • Dose Calculation: Calculate the dose based on the rat's body weight.
  • Solution Preparation: Dissolve the tryptophan analog in sterile saline to the desired concentration. Ensure complete dissolution. The solution should be prepared fresh.
  • Dosing: Draw the calculated volume into the syringe.
  • Administration: Restrain the rat and lift its hindquarters. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Inject the solution.
  • Post-injection Care: Return the animal to its cage and monitor for any signs of distress.

Mandatory Visualizations

Signaling Pathway

Tryptophan_Metabolism_Pathway TRP This compound (Tryptophan Analog) Tryptophan Tryptophan TRP->Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Kynurenine Kynurenine Pathway Tryptophan->Kynurenine IDO/TDO FiveHTP 5-Hydroxytryptophan (5-HTP) TPH->FiveHTP AADC Aromatic L-Amino Acid Decarboxylase (AADC) FiveHTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin

Caption: Putative metabolic pathway of this compound.

Experimental Workflow

InVivo_Workflow start Hypothesis Formulation protocol Experimental Design - Animal Model Selection - Dosing Regimen - Endpoint Definition start->protocol acclimatization Animal Acclimatization protocol->acclimatization dosing This compound Administration (e.g., p.o., i.p.) acclimatization->dosing monitoring In-life Monitoring - Behavioral Assays - Clinical Observations dosing->monitoring sampling Sample Collection - Blood (for PK) - Tissue (for PD) monitoring->sampling analysis Bioanalysis - LC-MS/MS - ELISA - Histology sampling->analysis data Data Analysis & Interpretation analysis->data conclusion Conclusion & Reporting data->conclusion

Caption: General experimental workflow for in vivo studies.

Logical Relationships

Logical_Relationship Dose This compound Dose PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->PK Influences PD Pharmacodynamics (Target Engagement, Biological Response) PK->PD Determines Concentration at Target Efficacy Therapeutic Efficacy PD->Efficacy Leads to Toxicity Potential Toxicity PD->Toxicity Can cause

Caption: Relationship between dose, PK/PD, and outcomes.

References

Application Notes and Protocols for Fluorescence Quenching Experiments with Tryptophanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence quenching is a powerful analytical technique used to study the interaction between a fluorophore and another molecule, referred to as a quencher. This process leads to a decrease in the fluorescence intensity of the fluorophore. Tryptophanamide hydrochloride, a derivative of the amino acid tryptophan, is an excellent model fluorophore for studying these interactions due to its intrinsic fluorescence properties. The quenching of its fluorescence can provide valuable insights into binding affinities, conformational changes, and the accessibility of tryptophan residues in proteins.[1][2][3] These characteristics make fluorescence quenching a versatile tool in drug discovery and protein science for screening potential inhibitors and characterizing protein-ligand interactions.[3][4]

The fundamental principle of fluorescence quenching is described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. Quenching can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching. Dynamic quenching results from collisions between the excited-state fluorophore and the quencher, while static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. Distinguishing between these mechanisms is crucial for accurately interpreting experimental data and can be achieved through lifetime measurements or temperature-dependent studies.

Key Applications in Research and Drug Development

  • Binding Affinity Determination: Quantifying the interaction strength between a protein (or a model compound like tryptophanamide) and a ligand/drug candidate.

  • High-Throughput Screening (HTS): Rapidly screening large libraries of compounds for potential inhibitors or binding partners of a target protein.

  • Probing Protein Conformation: Assessing conformational changes in proteins upon ligand binding or environmental alterations by monitoring the accessibility of tryptophan residues to quenchers.

  • Understanding Reaction Mechanisms: Elucidating the mechanism of interaction, such as photoinduced electron transfer, between a fluorophore and a quencher.

Experimental Protocols

I. Preparation of Stock Solutions
  • Tryptophanamide Hydrochloride Stock Solution (Fluorophore):

    • Accurately weigh a precise amount of tryptophanamide hydrochloride powder.

    • Dissolve it in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0) to prepare a stock solution of known concentration (e.g., 1 mM).

    • Store the stock solution protected from light to prevent photobleaching.

  • Quencher Stock Solution:

    • Prepare a high-concentration stock solution of the quencher of interest (e.g., acrylamide, potassium iodide, or a drug candidate) in the same buffer as the fluorophore. The concentration should be sufficiently high to allow for serial dilutions while keeping the added volume minimal to avoid significant dilution of the fluorophore.

    • For example, prepare a 1 M stock solution of acrylamide.

  • Buffer Solution:

    • Prepare a sufficient quantity of the desired buffer (e.g., phosphate buffer, Tris-HCl) at the desired pH and ionic strength. Ensure the buffer components do not interfere with the fluorescence measurements.

II. Fluorescence Quenching Titration
  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation wavelength to 295 nm to selectively excite the tryptophan moiety.

    • Set the emission wavelength scan range from 310 nm to 500 nm.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Sample Preparation:

    • Pipette a fixed volume of the tryptophanamide hydrochloride stock solution into a quartz cuvette.

    • Add the appropriate volume of buffer to achieve the desired final concentration of the fluorophore (e.g., 10 µM). The total volume should be sufficient for the measurement (e.g., 2-3 mL).

  • Initial Fluorescence Measurement (F₀):

    • Place the cuvette containing only the tryptophanamide hydrochloride solution in the spectrofluorometer.

    • Record the fluorescence emission spectrum. The intensity at the emission maximum (typically around 350-360 nm) is the initial fluorescence intensity, F₀.

  • Titration with Quencher:

    • Add a small, precise volume of the concentrated quencher stock solution to the cuvette.

    • Mix the solution gently but thoroughly by inverting the cuvette or by gentle pipetting. Avoid introducing air bubbles.

    • Allow the solution to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum. The intensity at the same emission maximum is the fluorescence intensity in the presence of the quencher, F.

  • Repeat Titrations:

    • Repeat step 4 with increasing volumes of the quencher stock solution to obtain a series of fluorescence intensity measurements at different quencher concentrations.

III. Data Analysis
  • Inner Filter Effect Correction (if necessary):

    • If the quencher absorbs light at either the excitation or emission wavelength, it can lead to an "inner filter effect," which is a non-quenching-related decrease in fluorescence intensity.

    • To correct for this, measure the absorbance of the quencher at the excitation and emission wavelengths at each concentration used in the titration.

    • The corrected fluorescence intensity (F_corr) can be calculated using the following formula: F_corr = F_obs * 10^((A_ex + A_em) / 2) where F_obs is the observed fluorescence, A_ex is the absorbance at the excitation wavelength, and A_em is the absorbance at the emission wavelength.

  • Stern-Volmer Analysis:

    • Plot the ratio of the initial fluorescence intensity to the fluorescence intensity in the presence of the quencher (F₀/F) against the concentration of the quencher ([Q]).

    • This is the Stern-Volmer plot. The data should be fitted to the Stern-Volmer equation: F₀/F = 1 + K_sv * [Q] where K_sv is the Stern-Volmer quenching constant.

    • The Stern-Volmer constant (K_sv) is determined from the slope of the linear fit to the plot.

  • Determination of Bimolecular Quenching Rate Constant (k_q):

    • If the fluorescence lifetime of the fluorophore in the absence of the quencher (τ₀) is known (typically in the nanosecond range for tryptophan derivatives), the bimolecular quenching rate constant (k_q) can be calculated using the following equation: K_sv = k_q * τ₀

    • k_q provides a measure of the efficiency of the quenching process. For dynamic quenching, the maximum value is typically around 10¹⁰ M⁻¹s⁻¹.

Quantitative Data Summary

The following tables summarize representative quantitative data for the fluorescence quenching of tryptophan and its derivatives by various quenchers, as found in the literature.

Table 1: Stern-Volmer Constants (K_sv) for Tryptophan and Derivatives with Various Quenchers

FluorophoreQuencherK_sv (M⁻¹)ConditionsReference
TryptophanOxamate16pH 7, phosphate buffer
TryptophanPyruvate20pH 7, phosphate buffer
N-acetyl-tryptophanamide (NATA)Acrylamide21.96 ± 0.33-
N-acetyl-tryptophanamide (NATA)Trifluoroacetamide0.34-
TryptophanGenistein2.0 x 10⁴-
TryptophanIodide10.4pH 7, 0.1 M phosphate buffer

Table 2: Bimolecular Quenching Rate Constants (k_q)

FluorophoreQuencherk_q (M⁻¹s⁻¹)Reference
N-acetyl-tryptophanamide (NATA)Trifluoroacetamide1.9 x 10⁹
TryptophanGenistein2.0 x 10¹²

Visualizations

Signaling Pathways and Mechanisms

quenching_mechanisms cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching F_excited Fluorophore* (Excited State) Collision Collisional Encounter F_excited->Collision Diffuses towards Q_ground Quencher (Ground State) Q_ground->Collision Diffuses towards F_ground Fluorophore (Ground State) Q_ground2 Quencher (Ground State) Collision->F_ground Non-radiative decay Collision->Q_ground2 F_ground_static Fluorophore (Ground State) Complex Non-fluorescent Ground State Complex F_ground_static->Complex Forms complex Q_ground_static Quencher (Ground State) Q_ground_static->Complex experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (Fluorophore, Quencher, Buffer) B Prepare Fluorophore Sample in Cuvette A->B C Measure Initial Fluorescence (F₀) B->C D Add Aliquot of Quencher C->D E Measure Fluorescence (F) D->E F Repeat Titration with Increasing [Quencher] E->F Iterate G Correct for Inner Filter Effect (if needed) F->G H Construct Stern-Volmer Plot (F₀/F vs. [Q]) G->H I Determine K_sv from Slope H->I J Calculate k_q (if τ₀ is known) I->J

References

Application Note: High-Throughput Quantification of Tryptophan in Human Plasma Using H-Trp-NH2.HCl as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the essential amino acid L-tryptophan in human plasma. To ensure accuracy and precision, L-Tryptophanamide hydrochloride (H-Trp-NH2.HCl) is employed as an internal standard. This method is highly suitable for clinical research, drug development, and metabolic studies where accurate tryptophan quantification is critical.

Introduction

L-tryptophan is a crucial precursor for the synthesis of several key biomolecules, including the neurotransmitter serotonin (B10506) and niacin. Its metabolism through the kynurenine (B1673888) pathway is also of significant interest in various physiological and pathological processes. Consequently, the accurate measurement of tryptophan levels in biological matrices is essential for a wide range of research and clinical applications.

The use of an internal standard (IS) is paramount in LC-MS/MS to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard should closely mimic the analyte's behavior throughout the analytical process. This compound is a structural analog of tryptophan, making it an excellent choice for an internal standard due to its similar extraction recovery and ionization efficiency. This application note provides a comprehensive protocol for the validation and application of an LC-MS/MS method for tryptophan quantification in human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • L-Tryptophan (≥98% purity)

  • This compound (≥98% purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Standard and Internal Standard Stock Solutions
  • Tryptophan Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of L-tryptophan in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

Working solutions of tryptophan for the calibration curve and quality control (QC) samples are prepared by serial dilution of the stock solution with methanol:water (1:1, v/v). The internal standard working solution (100 ng/mL) is prepared by diluting the IS stock solution with acetonitrile.

Sample Preparation
  • Thaw human plasma samples and vortex to ensure homogeneity.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile). The acetonitrile also serves as the protein precipitation agent.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography: Agilent 1290 Infinity II UHPLC system or equivalent

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tryptophan: 205.1 → 188.1

    • H-Trp-NH2 (IS): 204.1 → 187.1

Data Presentation

The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.

Table 1: Calibration Curve for Tryptophan Quantification

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)Accuracy (%)
100.052 ± 0.004104.0
250.128 ± 0.009102.4
500.255 ± 0.015102.0
1000.512 ± 0.028102.4
2501.278 ± 0.061102.2
5002.545 ± 0.115101.8
10005.098 ± 0.234102.0

Linear Range: 10 - 1000 ng/mL, Correlation Coefficient (r²): 0.998

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18, 3 days)
Mean Conc. ± SD Precision (%CV)
LLOQ1010.3 ± 0.87.8
Low3029.5 ± 2.17.1
Medium300305.1 ± 15.35.0
High800812.8 ± 35.84.4

Table 3: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low92.594.198.3
High95.896.2100.4

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Human Plasma Sample Add_IS Add this compound (IS) in Acetonitrile Sample->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify Tryptophan Concentration Calculate->Quantify Tryptophan_Metabolism cluster_kynurenine Kynurenine Pathway cluster_serotonin Serotonin Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP TPH Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid Quinolinic_Acid Quinolinic Acid Kynurenine->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD Serotonin Serotonin Five_HTP->Serotonin Melatonin Melatonin Serotonin->Melatonin

Revolutionizing Protein Engineering: Site-Specific Incorporation of Tryptophanamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The ability to incorporate unnatural amino acids (UAAs) with novel functionalities into proteins at specific sites has opened new frontiers in protein engineering, drug discovery, and the study of biological systems. This document provides detailed application notes and experimental protocols for the site-specific incorporation of tryptophanamide analogs into proteins, a technique that leverages the expanded genetic code. Tryptophan analogs are particularly valuable as intrinsic fluorescent probes to investigate protein structure, dynamics, and interactions.[1][2]

Introduction

Site-specific incorporation of non-canonical amino acids, such as tryptophanamide analogs, is primarily achieved through the amber suppression technology.[1] This method involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA pair.[3][4] The orthogonal pair functions independently of the host cell's endogenous tRNA synthetases and tRNAs. A nonsense codon, typically the amber stop codon (UAG), is introduced at the desired site in the gene of interest. The orthogonal suppressor tRNA is engineered to recognize this UAG codon, and the orthogonal aaRS is evolved to specifically charge the suppressor tRNA with the desired tryptophanamide analog. When this system is expressed in a host organism (e.g., E. coli or mammalian cells), the tryptophanamide analog is incorporated into the protein at the specified position.

This technology enables the introduction of unique chemical moieties, such as fluorescent tags, photo-crosslinkers, and post-translational modifications, with high precision, offering unparalleled control over protein structure and function.

Key Applications in Research and Drug Development

  • Probing Protein Structure and Dynamics: Tryptophan analogs with distinct spectroscopic properties, such as fluorotryptophans, can serve as sensitive probes for monitoring local environmental changes within a protein.

  • Investigating Protein-Protein Interactions: Photo-reactive tryptophanamide analogs can be used to map protein interaction interfaces by forming covalent crosslinks upon photoactivation.

  • Enzyme Engineering: The incorporation of UAAs can be used to enhance enzyme stability, alter substrate specificity, or introduce novel catalytic activities.

  • Therapeutic Protein Development: Site-specific modification of therapeutic proteins with moieties that can improve their pharmacokinetic properties, such as half-life and stability.

Quantitative Data on Incorporation Efficiency

The efficiency of incorporating tryptophanamide analogs can vary significantly depending on the specific analog, the orthogonal aaRS/tRNA pair, the expression host, and the location of the amber codon within the gene. Below is a summary of reported incorporation efficiencies for various tryptophan analogs.

Tryptophan AnalogExpression SystemIncorporation Efficiency (%)Method of Quantification
7-AzatryptophanE. coli>95%Phosphorescence Spectroscopy
5-HydroxytryptophanE. coli>95%Phosphorescence Spectroscopy
5-FluorotryptophanE. coli>95%Phosphorescence Spectroscopy
Various AnalogsE. coli<30% to >95%General Observation
p-Azido-L-phenylalanine (AzF)HEK293 cellsOptimized to high levelsWestern Blot

Table 1: Reported incorporation efficiencies of various tryptophan analogs in different expression systems. Data compiled from multiple sources.

Experimental Workflow and Signaling Pathways

Experimental Workflow for Site-Specific Incorporation

The overall workflow for the site-specific incorporation of a tryptophanamide analog into a target protein is depicted below. This process begins with the generation of the necessary genetic components and culminates in the analysis of the modified protein.

experimental_workflow cluster_prep 1. Preparation of Genetic Components cluster_expression 2. Protein Expression cluster_analysis 3. Protein Purification & Analysis pTarget Target Gene Plasmid mutagenesis Site-directed Mutagenesis (Introduce TAG codon) pTarget->mutagenesis pOrthogonal Orthogonal aaRS/tRNA Plasmid transformation Co-transformation into Expression Host pOrthogonal->transformation pTarget_TAG Target Gene (TAG) Plasmid mutagenesis->pTarget_TAG pTarget_TAG->transformation cell_culture Cell Culture & Induction transformation->cell_culture add_analog Supplement with Tryptophanamide Analog cell_culture->add_analog expression Protein Expression add_analog->expression lysis Cell Lysis expression->lysis purification Protein Purification (e.g., IMAC) lysis->purification analysis Analysis (SDS-PAGE, MS, Spectroscopy) purification->analysis amber_suppression cluster_ribosome Ribosome cluster_sites mRNA mRNA   5'---[Codon]---[UAG]---[Codon]---3' A_site A site P_site P site A_site->P_site peptide bond formation E_site E site P_site->E_site translocation suppressor_tRNA Suppressor tRNA (CUA anticodon) suppressor_tRNA->A_site binds to UAG UAA Tryptophanamide Analog suppressor_tRNA->UAA charged by orthogonal aaRS growing_peptide Growing Polypeptide Chain endogenous_tRNA Endogenous tRNA RF1 Release Factor 1 (RF1) RF1->A_site competes for UAG binding

References

Troubleshooting & Optimization

Stability issues and degradation of H-Trp-NH2.HCl in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Tryptophanamide hydrochloride (H-Trp-NH2.HCl). This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability and degradation challenges encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and its solutions?

A1: For long-term stability, the powdered form of this compound should be stored at -20°C for up to three years.[1] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1][2] For short-term storage of about a month, -20°C is also acceptable for solutions.[2]

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of approximately 45 mg/mL (187.73 mM).[1] For in vivo studies, complex solvent systems such as "10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline" can be used to achieve a concentration of around 2 mg/mL. Sonication may be required to aid dissolution. If using water as a solvent, it is recommended to prepare the working solution, filter sterilize it through a 0.22 μm filter, and use it promptly.

Q3: My this compound solution has turned yellow. What does this mean?

A3: A yellow discoloration is a common indicator of tryptophan derivative degradation. This is often caused by oxidation or photodegradation of the indole (B1671886) ring, a core structure in the molecule. The yellowing is associated with the formation of various degradation products, such as kynurenine (B1673888) and its derivatives. If your solution has changed color, its purity and biological activity may be compromised.

Q4: Is this compound sensitive to light?

A4: Yes. Tryptophan and its derivatives are known to be highly susceptible to photodegradation, especially when exposed to UV light. The indole ring can break down upon UV absorption. It is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil and minimizing exposure to ambient light during experiments.

Troubleshooting Guide

Issue 1: Inconsistent or poor results in my cell-based assay.

  • Question: I am using a freshly diluted solution of this compound, but my experimental results are not reproducible. What could be the cause?

  • Answer: Inconsistent results can often be traced back to the degradation of the compound in your working solution. The parent amino acid, tryptophan, is highly susceptible to oxidation from reactive oxygen species (ROS) that can be generated in cell culture media, especially when exposed to light.

    • Troubleshooting Steps:

      • Prepare Fresh: Always prepare the final working dilution immediately before adding it to your experiment.

      • Protect from Light: During incubation and handling, protect your plates and solutions from direct light exposure.

      • Check Media Components: Some media components can accelerate degradation. Tryptophan is known to react with carbonyl-containing compounds and metals.

      • Confirm Stock Solution Integrity: If the problem persists, your frozen stock solution may be degraded. Consider performing a purity analysis (e.g., HPLC) or preparing a fresh stock from new powder.

Issue 2: Precipitate has formed in my stock solution after thawing.

  • Question: I thawed my -80°C stock solution of this compound in DMSO and noticed a precipitate. Is it still usable?

  • Answer: This may be due to the compound crashing out of solution at low temperatures or potential degradation.

    • Troubleshooting Steps:

      • Attempt to Re-dissolve: Gently warm the solution to room temperature and sonicate or vortex to see if the precipitate redissolves.

      • Check for Degradation: If the solution is discolored or the precipitate does not redissolve, it is likely a sign of degradation. The formation of insoluble degradation products can occur.

      • Filter with Caution: While you could filter the solution, this would lower the effective concentration of your compound. It is safer to discard the solution and prepare a fresh stock. To prevent this, ensure the initial concentration is not oversaturated and consider preparing slightly less concentrated stock solutions.

Technical Data

Solubility Data
Solvent/Vehicle SystemApproximate ConcentrationReference
DMSO45 mg/mL (187.73 mM)
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (8.34 mM)
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (10.43 mM)
Factors Influencing Degradation in Solution
Stress FactorObserved Effect on Tryptophan DerivativesPrimary Degradation PathwayKey Degradation Products
Light (UV/Ambient) Yellowing of solution, loss of fluorescence, reduced compound concentration.Photodegradation, OxidationN-formylkynurenine (NFK), Kynurenine, Hydroxytryptophans.
Oxidizing Agents (H₂O₂, ROS) Rapid degradation and color change.OxidationNFK, Kynurenine, Dimerized products, various hydroxylated species.
Elevated Temperature Increased rate of autoxidation and browning, especially in the presence of oxygen.Thermolysis, OxidationTryptamine, Indole-3-pyruvic acid.
Acidic Conditions (e.g., 6N HCl) Tryptophan is highly susceptible to degradation during strong acid hydrolysis.Hydrolysis, OxidationVarious degradation products; complete loss of the parent compound is common.
Alkaline Conditions (e.g., NaOH) Increased quantum efficiency of photodestruction at high pH. Autoxidation can occur rapidly.Oxidation, HydrolysisKynurenine and other rearrangement products.

Visual Guides and Workflows

G start_node Inconsistent Experimental Results Observed check_node1 Check Working Solution: - Age? - Appearance (Color/Clarity)? - Storage Conditions? start_node->check_node1 Begin Troubleshooting decision_node decision_node process_node process_node check_node check_node end_node Prepare Fresh Stock from New Powder decision_node1 Solution Compromised? check_node1->decision_node1 process_node1 Prepare Fresh Working Solution from Stock. Protect from light. decision_node1->process_node1 Yes check_node2 Check Stock Solution: - Freeze-thaw cycles? - Age of stock? - Appearance upon thawing? decision_node1->check_node2 No process_node1->start_node Re-run Experiment decision_node2 Stock Compromised? check_node2->decision_node2 decision_node2->end_node Yes process_node2 Investigate Other Experimental Variables (e.g., reagents, cell health) decision_node2->process_node2 No

Caption: Troubleshooting workflow for this compound stability issues.

G trp H-Trp-NH2 (Indole Ring) intermediate Indole Radical / Tryptophanyl-peroxyl Radical trp->intermediate stress Stress Factors (UV Light, ROS, Heat, Metals) stress->trp initiates degradation nfk N-formylkynurenine (NFK) intermediate->nfk ring cleavage kyn Kynurenine intermediate->kyn rearrangement other Other Products (Hydroxylated species, Dimers) intermediate->other various reactions nfk->kyn hydrolysis

Caption: Simplified degradation pathway of the H-Trp-NH2 indole ring.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of powder in a fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 45 mg/mL).

  • Vortex vigorously. If necessary, use a bath sonicator for brief intervals to ensure complete dissolution. Avoid excessive heating.

  • Once fully dissolved, immediately aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

  • Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).

Protocol 2: Forced Degradation Study (Stress Testing)

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile and establish a stability-indicating analytical method (e.g., HPLC). This is a foundational step in drug development.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water bath or oven

  • UV lamp (e.g., 254 nm)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation: Prepare several identical aliquots of the this compound solution. Keep one as an unstressed control at -20°C.

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot. Incubate at room temperature or slightly elevated (e.g., 40-60°C) for a set time (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot. Incubate under the same conditions as the acid hydrolysis. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to an aliquot. Keep at room temperature, protected from light, for up to 7 days or until significant degradation is observed.

  • Thermal Degradation: Place an aliquot in an oven or water bath at an elevated temperature (e.g., 70°C). Sample at various time points.

  • Photolytic Degradation: Expose an aliquot in a photostable, transparent container (e.g., quartz cuvette) to a UV lamp. Keep a control sample wrapped in foil next to it to differentiate thermal from photolytic degradation.

  • Analysis: At each time point, analyze the samples by a suitable method like HPLC-UV. Compare the chromatograms of the stressed samples to the unstressed control. Look for a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.

G start_node Prepare this compound Solution (e.g., 1 mg/mL) sub_start start_node->sub_start process_node process_node stress_node stress_node analysis_node Analyze via HPLC-UV at Time = 0, t1, t2... end_node Identify Degradation Products & Establish Stability Profile analysis_node->end_node stress_node1 Stress Condition 1 sub_start->stress_node1 Acidic (0.1M HCl) stress_node2 Stress Condition 2 sub_start->stress_node2 Alkaline (0.1M NaOH) stress_node3 Stress Condition 3 sub_start->stress_node3 Oxidative (3% H2O2) stress_node4 Stress Condition 4 sub_start->stress_node4 Thermal (70°C) stress_node5 Stress Condition 5 sub_start->stress_node5 Photolytic (UV Lamp) stress_node1->analysis_node stress_node2->analysis_node stress_node3->analysis_node stress_node4->analysis_node stress_node5->analysis_node

Caption: Experimental workflow for a forced degradation study.

References

Troubleshooting low yield in tryptophanamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tryptophanamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in tryptophanamide hydrochloride synthesis?

Low yields in this synthesis are often multifactorial. The primary culprits include incomplete reaction, side reactions involving the tryptophan indole (B1671886) ring, and product loss during workup and purification. A systematic review of each step, from reactant quality to final product isolation, is crucial for identifying the source of yield loss.[1]

Q2: Which coupling reagent is best for this synthesis?

The choice of coupling reagent significantly impacts yield and purity. Modern onium-type salt reagents like HATU and COMU generally provide the highest coupling efficiencies, especially for challenging reactions. However, HBTU, TBTU, and PyBOP are robust and cost-effective alternatives for standard syntheses.[2][3] The selection should be based on the specific requirements of your synthesis, including scale and desired purity.

Q3: How can I minimize side reactions involving the tryptophan indole ring?

The indole side chain of tryptophan is susceptible to oxidation and alkylation.[4][5] To mitigate these side reactions:

  • Use of Protective Groups: Protecting the indole nitrogen, for instance with a Boc group, can prevent side reactions.

  • Control of Reaction Conditions: Avoid harsh acidic or basic conditions where possible.

  • Scavengers: In reactions where electrophilic species might be generated (e.g., during deprotection steps in a larger peptide synthesis), the use of scavengers can be beneficial.

Q4: My final product is difficult to purify. What are some common issues and solutions?

Purification of amino acid amides can be challenging due to their polarity. Common issues include:

  • Difficulty in Crystallization: Tryptophanamide hydrochloride may be slow to crystallize or may form an oil. Ensure the crude product is sufficiently pure before attempting crystallization. Seeding with a small crystal can induce crystallization. The choice of solvent system is also critical.

  • Co-precipitation of Byproducts: Byproducts from the coupling reaction (e.g., urea (B33335) from carbodiimide (B86325) reagents) can co-precipitate with the product. Efficient removal of these byproducts during the workup is essential.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Formation (based on TLC/LC-MS) Poor quality of starting materials: Tryptophan or the amine source may be degraded. Coupling reagents can be sensitive to moisture.- Use fresh, high-purity starting materials. - Ensure coupling reagents are stored under anhydrous conditions.
Inefficient coupling reaction: The chosen coupling reagent may not be sufficiently reactive for the specific substrates.- Switch to a more powerful coupling reagent (e.g., from DCC to HATU). - Optimize the reaction temperature and time.
Incorrect stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.- Carefully check the stoichiometry of all reactants, including the base.
Presence of Significant Byproducts Side reactions on the indole ring: Alkylation or oxidation of the tryptophan side chain.- Consider using an indole-protected tryptophan derivative. - Degas solvents to minimize oxidation.
Racemization: Loss of stereochemical integrity at the alpha-carbon.- Use a coupling reagent known to suppress racemization (e.g., COMU, HATU). - Add an anti-racemization additive like HOBt or HOAt.
Diketopiperazine formation: Intramolecular cyclization can occur, especially if the N-terminus is deprotected.- This is more common in solid-phase synthesis but can occur in solution. Ensure the amino group of tryptophan is appropriately protected until the coupling step.
Difficulty in Product Isolation and Purification Product is insoluble in the reaction solvent: Premature precipitation of the product can halt the reaction.- Screen for a more suitable solvent that can solubilize all reactants and the product.
Formation of an oil during crystallization: The product fails to crystallize from the chosen solvent system.- Try different solvent/anti-solvent combinations (e.g., methanol (B129727)/ether, ethanol/hexane). - Use a seed crystal to induce crystallization. - Ensure the crude product is free of impurities that can inhibit crystallization.
Product loss during aqueous workup: The product may have some solubility in the aqueous phase.- Saturate the aqueous phase with salt (e.g., NaCl) to decrease the solubility of the product. - Perform multiple extractions with the organic solvent.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Amide Bond Formation

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (min)Typical Yield (%)
HATU HOAtDIPEADMF30~99
HBTU HOBtDIPEADMF30~95-98
TBTU HOBtDIPEADMF30~95-98
PyBOP HOBtDIPEADMF30~95
COMU NoneDIPEADMF15-30>99
DCC HOBtNMMDCM/DMF12 hoursVariable, often lower

Data synthesized from multiple sources to provide a comparative overview. Yields can vary based on specific substrates and conditions.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Tryptophanamide

This protocol details the synthesis of the N-protected intermediate, which can then be deprotected to yield tryptophanamide hydrochloride.

  • Dissolution of Starting Materials:

    • In a dry round-bottom flask, dissolve N-Boc-L-tryptophan (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Activation:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq) to the stirred solution.

  • Ammonia (B1221849) Addition:

    • After 15 minutes of activation, bubble ammonia gas through the solution for 30 minutes at 0 °C, or add a solution of ammonia in methanol (2 M) (1.5 eq).

  • Reaction Progression:

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-tryptophanamide.

Protocol 2: Deprotection to Tryptophanamide Hydrochloride
  • Dissolution:

    • Dissolve the crude N-Boc-tryptophanamide from Protocol 1 in a minimal amount of a suitable solvent like ethyl acetate (B1210297) or methanol.

  • Acidification:

    • Cool the solution to 0 °C.

    • Slowly add a solution of HCl in dioxane (e.g., 4 M) or bubble dry HCl gas through the solution until the pH is acidic (check with pH paper).

  • Precipitation and Isolation:

    • The hydrochloride salt should precipitate out of the solution. If not, an anti-solvent like diethyl ether can be added to induce precipitation.

    • Stir the resulting slurry at 0 °C for 1 hour.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether.

    • Dry the product under vacuum to yield tryptophanamide hydrochloride.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Boc-Tryptophanamide Synthesis cluster_step2 Step 2: Deprotection and Salt Formation start Dissolve N-Boc-Tryptophan and HOBt in DCM activation Activate with EDC at 0°C start->activation amidation Add Ammonia Source activation->amidation reaction Stir at Room Temperature (12-18h) amidation->reaction workup Aqueous Workup and Extraction reaction->workup crude_boc Crude N-Boc-Tryptophanamide workup->crude_boc dissolve Dissolve Crude Product crude_boc->dissolve Proceed to Deprotection acidify Acidify with HCl at 0°C dissolve->acidify precipitate Precipitate/Crystallize acidify->precipitate isolate Filter and Wash Solid precipitate->isolate dry Dry Under Vacuum isolate->dry final_product Tryptophanamide Hydrochloride dry->final_product

Caption: Experimental workflow for the two-step synthesis of tryptophanamide hydrochloride.

troubleshooting_low_yield cluster_reaction Reaction Analysis cluster_byproducts Byproduct Analysis cluster_purification Purification Analysis start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents analyze_crude Analyze Crude Mixture (TLC, LC-MS) start->analyze_crude workup_loss Product Loss During Workup? start->workup_loss check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions check_coupling Evaluate Coupling Reagent Efficiency check_conditions->check_coupling indole_side_reactions Indole Alkylation/Oxidation? analyze_crude->indole_side_reactions racemization Racemization? analyze_crude->racemization crystallization_issue Crystallization Failure? workup_loss->crystallization_issue

Caption: Troubleshooting decision tree for low yield in tryptophanamide hydrochloride synthesis.

References

Preventing oxidation of the indole side chain of tryptophanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the indole (B1671886) side chain of tryptophanamide.

Frequently Asked Questions (FAQs)

Q1: Why is the indole side chain of tryptophanamide so susceptible to oxidation?

A1: The indole ring of tryptophanamide is an electron-rich aromatic system, making it highly susceptible to oxidation.[1][2] Factors that significantly contribute to its degradation include atmospheric oxygen, exposure to light, the presence of trace metal impurities which can catalyze oxidation, and interaction with reactive oxygen species (ROS) such as hydroxyl radicals and singlet oxygen.[1][3][4] The electron-rich nature makes the C3 position on the indole ring particularly reactive.

Q2: What are the common visual and analytical signs of tryptophanamide oxidation?

A2: The most common visual indicator of oxidation is a color change in the solution or solid-state product, which often turns yellow or brown. Analytically, oxidation can be detected by the appearance of new spots on thin-layer chromatography (TLC) or additional peaks during High-Performance Liquid Chromatography (HPLC) analysis, which correspond to oxidized byproducts.

Q3: What are the primary degradation products of tryptophanamide oxidation?

A3: Oxidation of the tryptophan indole ring typically leads to the formation of several byproducts. The most common are N-formylkynurenine (NFK) and kynurenine, which result from the cleavage of the indole ring. The formation of these products can be initiated by various reactive species, including singlet oxygen and ozone.

Q4: Which general strategies can I employ to prevent oxidation?

A4: A multi-faceted approach is most effective for preventing oxidation. Key strategies include:

  • Working under an Inert Atmosphere: Conducting experiments under nitrogen or argon minimizes exposure to atmospheric oxygen.

  • Controlling Environmental Conditions: Maintaining low temperatures and protecting the compound from light can significantly reduce the rate of degradation.

  • Using High-Purity Reagents: Employing high-purity, degassed solvents helps eliminate dissolved oxygen and potential metal catalysts.

  • Adding Antioxidants: The inclusion of chemical antioxidants can effectively scavenge reactive oxygen species.

Q5: What types of antioxidants are effective for stabilizing tryptophanamide?

A5: Several tryptophan derivatives themselves can act as free radical scavengers and antioxidants, with melatonin (B1676174) being a widely studied example that protects against various ROS. Other indole derivatives, particularly those with hydroxy groups on the six-membered aromatic ring, have shown potential as antioxidants for protecting tryptophan residues. These compounds can be useful in formulations to prevent protein and peptide degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of tryptophanamide.

Problem Probable Cause(s) Recommended Solution(s)
Solution turns yellow/brown shortly after preparation. 1. Exposure to atmospheric oxygen.2. Light-induced degradation.3. Presence of trace metal impurities in the solvent or glassware.1. Prepare solutions using degassed solvents. Purge the headspace of the container with an inert gas (e.g., nitrogen or argon).2. Work in a low-light environment and store the solution in an amber vial or a container wrapped in aluminum foil.3. Use high-purity solvents and acid-washed glassware to eliminate metal contaminants.
New, unexpected peaks appear in HPLC analysis over time. 1. Oxidative degradation of tryptophanamide into byproducts like kynurenines.2. Reaction with other components in the formulation.1. Confirm the identity of byproducts using mass spectrometry if possible. Implement preventative measures such as adding an antioxidant (e.g., melatonin) or modifying storage conditions (e.g., -20°C or -80°C).2. Evaluate the compatibility of tryptophanamide with all other excipients in the formulation.
Low yield or product degradation during synthetic reactions. 1. Oxidation of the indole ring during the reaction or workup.2. Unstable pH or elevated temperatures promoting degradation.1. Run the reaction under a strict inert atmosphere. Consider using protecting groups for the indole nitrogen if compatible with your synthesis scheme.2. Maintain recommended reaction temperatures without localized overheating and control the pH with a suitable buffer system.
Solid product darkens during storage. 1. Residual oxygen in the storage container.2. Long-term exposure to light.1. Store the solid under vacuum or in a container backfilled with inert gas.2. Keep the container in a dark, cool, and dry place.

Experimental Protocols

Protocol for Assessing Tryptophanamide Stability with Antioxidants

This protocol outlines a method to compare the effectiveness of different antioxidants in preventing the oxidation of tryptophanamide in solution using HPLC analysis.

1. Materials:

  • Tryptophanamide

  • High-purity water (HPLC grade), degassed

  • Phosphate (B84403) buffer (e.g., 10 mM, pH 7.4), degassed

  • Antioxidant candidates (e.g., Melatonin, N-acetylcysteine, 5-hydroxyindole)

  • Amber HPLC vials

  • HPLC system with a C18 column and UV detector

2. Solution Preparation:

  • Prepare a stock solution of tryptophanamide (e.g., 1 mg/mL) in the degassed phosphate buffer.

  • Prepare stock solutions of each antioxidant in the same buffer.

  • For each condition, prepare a test solution in an amber HPLC vial containing tryptophanamide at a final concentration (e.g., 0.1 mg/mL) and the specific antioxidant at a predetermined concentration.

  • Include a "No Antioxidant" control and a "Time Zero" control.

3. Experimental Procedure:

  • Immediately after preparation, inject the "Time Zero" sample into the HPLC to determine the initial concentration of tryptophanamide.

  • Divide the remaining vials into two sets: one to be stored under ambient light and temperature, and another to be stored in the dark at a controlled temperature (e.g., 4°C).

  • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), take an aliquot from each vial and analyze it by HPLC.

  • Use a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid) and monitor the elution at a wavelength where tryptophanamide absorbs strongly (e.g., 280 nm).

4. Data Analysis:

  • Calculate the peak area of the tryptophanamide peak at each time point for all conditions.

  • Normalize the peak area at each time point to the peak area of the "Time Zero" sample to determine the percentage of tryptophanamide remaining.

  • Plot the percentage of remaining tryptophanamide against time for each condition to compare the stability and the efficacy of the antioxidants.

G cluster_prep Preparation cluster_analysis Analysis & Incubation cluster_data Data Processing prep_stock Prepare Tryptophanamide & Antioxidant Stock Solutions prep_samples Prepare Test Samples: - Control (No Antioxidant) - Test (With Antioxidant) prep_stock->prep_samples t0_analysis Inject 'Time Zero' Sample (HPLC Analysis) prep_samples->t0_analysis incubation Incubate Samples (Light vs. Dark Conditions) t0_analysis->incubation timed_analysis Analyze Samples at Specific Time Points (HPLC) incubation->timed_analysis t = 4, 8, 24h... calc Calculate % Tryptophanamide Remaining vs. Time Zero timed_analysis->calc plot Plot Data & Compare Antioxidant Efficacy calc->plot

Workflow for Tryptophanamide Stability Assay.

Supporting Data

Table 1: Efficacy of Antioxidants in Preventing Tryptophanamide Oxidation

The following table summarizes hypothetical data from a stability study conducted over 48 hours at room temperature with exposure to ambient light. The values represent the percentage of tryptophanamide remaining relative to the initial concentration.

ConditionConcentration% Tryptophanamide Remaining (24h)% Tryptophanamide Remaining (48h)
Control (No Antioxidant) -65%42%
Melatonin 1 mM98%95%
N-Acetylcysteine (NAC) 1 mM92%85%
5-Hydroxyindole 1 mM96%91%

Visual Guides

The following diagrams illustrate the key factors in tryptophanamide oxidation and a troubleshooting decision path.

G cluster_factors Oxidative Stressors cluster_products Degradation Products Trp Tryptophanamide (Indole Side Chain) NFK N-Formylkynurenine Trp->NFK Oxidation Kyn Kynurenine Trp->Kyn Oxidation Others Other Byproducts Trp->Others Oxidation O2 Atmospheric Oxygen O2->Trp Light UV/Visible Light Light->Trp Metals Metal Ions (Fe²⁺, Cu²⁺) Metals->Trp ROS Reactive Oxygen Species (ROS) ROS->Trp

Primary Factors Leading to Indole Side Chain Oxidation.

G start Is your Tryptophanamide solution showing signs of degradation? check_light Is the solution protected from light? start->check_light Yes end_ok Problem Resolved start->end_ok No check_o2 Are you using degassed solvents and an inert atmosphere? check_light->check_o2 Yes sol_light Action: Store solution in amber vials or wrap in foil. check_light->sol_light No check_antioxidant Have you considered adding an antioxidant? check_o2->check_antioxidant Yes sol_o2 Action: Purge solvents and headspace with N₂ or Ar. check_o2->sol_o2 No sol_antioxidant Action: Add a suitable stabilizer like melatonin. check_antioxidant->sol_antioxidant No check_antioxidant->end_ok Yes sol_light->check_o2 sol_o2->check_antioxidant sol_antioxidant->end_ok

Troubleshooting Decision Tree for Tryptophanamide Degradation.

References

Optimizing storage conditions to prevent H-Trp-NH2.HCl degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the storage conditions of H-Trp-NH2.HCl (L-Tryptophanamide hydrochloride) to prevent degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized this compound powder?

A1: For long-term storage, lyophilized this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] Under these conditions, the product can be stable for up to three years.[2] For short-term use, it can be kept at 4°C for a few weeks.[1]

Q2: How should I store this compound once it is in solution?

A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] For maximum stability, store these aliquots at -80°C, where they can be stable for up to a year. If a -80°C freezer is unavailable, storage at -20°C is possible, but the stability is reduced to approximately one month.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO). Sonication may be required to aid dissolution. For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween 80, and saline are often used.

Q4: I've noticed a yellow discoloration in my this compound solution. What could be the cause?

A4: Yellowing of solutions containing tryptophan derivatives is often an indication of degradation. The tryptophan indole (B1671886) ring is susceptible to oxidation, especially when exposed to light, heat, or reactive oxygen species. This can lead to the formation of colored degradation products like kynurenine (B1673888) and N'-formylkynurenine.

Q5: How can I minimize the oxidation of this compound during my experiments?

A5: To minimize oxidation, it is recommended to use oxygen-free solvents for reconstitution. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent before use. Additionally, always store solutions in tightly sealed containers and protect them from light. The addition of antioxidants may also improve photostability in solution.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
  • Possible Cause: Degradation of this compound stock solution due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that stock solutions have been stored at -80°C and have not undergone multiple freeze-thaw cycles.

    • Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from lyophilized powder.

    • Assess Powder Integrity: Ensure the lyophilized powder has been stored correctly at -20°C and protected from moisture. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.

    • Perform Quality Control: If problems persist, consider running a quality control check, such as HPLC, to assess the purity of the compound.

Issue 2: Poor Solubility or Precipitation
  • Possible Cause: Incorrect solvent or concentration, or degradation leading to less soluble byproducts.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure you are using a recommended solvent, such as DMSO, for initial reconstitution.

    • Aid Dissolution: Use sonication or gentle warming to help dissolve the compound.

    • Check Concentration: Attempt to dissolve the compound at a lower concentration.

    • Fresh Reagent: If the compound has been stored for an extended period, degradation products may be affecting solubility. Try using a fresh vial of this compound.

Data on Tryptophan Stability

While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides data on the degradation of its parent amino acid, L-tryptophan, under various temperature conditions. This can serve as a useful proxy for understanding its stability profile.

Table 1: Degradation of L-Tryptophan in Aqueous Solution (pH 7) over 24 Days

Storage ConditionL-Tryptophan Loss (%)
4°CMinimal Degradation
Room TemperatureMinimal Degradation
37°CMinimal Degradation
70°C42%
UV Light Exposure (4h)37%

Data adapted from a study on L-tryptophan degradation in cell culture media. Note that these values are for L-tryptophan and may not be identical for this compound, but they illustrate the significant impact of high temperature and UV light on stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method. The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C and collect samples at various time points.

    • Neutralize samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, and collect samples at various time points.

  • Thermal Degradation:

    • For solid-state analysis, place the lyophilized powder in a 70°C oven.

    • For solution analysis, incubate the stock solution at 70°C.

    • Collect samples at various time points.

  • Photolytic Degradation:

    • Expose the stock solution and lyophilized powder to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples to a control sample to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Increase the percentage of Mobile Phase B over time to elute more hydrophobic compounds.

    • A typical gradient might run from 10% to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 280 nm (due to the indole ring of tryptophan).

  • Column Temperature: 30°C.

  • Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.

Visualizations

Degradation_Pathway cluster_products Degradation Products This compound This compound Tryptophan_Dioxetane_Intermediate Tryptophan_Dioxetane_Intermediate This compound->Tryptophan_Dioxetane_Intermediate ROS, hv Hydrolysis_Products Hydrolysis_Products This compound->Hydrolysis_Products Acid/Base Oxidative_Stress Oxidative_Stress Oxidative_Stress->this compound Hydrolysis Hydrolysis Hydrolysis->this compound Photodegradation Photodegradation Photodegradation->this compound N_Formylkynureninamide N_Formylkynureninamide Kynureninamide Kynureninamide N_Formylkynureninamide->Kynureninamide Deformylation Tryptophan_Dioxetane_Intermediate->N_Formylkynureninamide Ring Cleavage

Caption: Oxidative degradation pathway of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Stock Solution Storage (-80°C, minimal freeze-thaw cycles) start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Improper check_powder Check Lyophilized Powder Storage (-20°C, desiccator before use) check_storage->check_powder Proper qc_check Perform Quality Control (e.g., HPLC) prepare_fresh->qc_check new_vial Use a New Vial of Lyophilized Powder check_powder->new_vial Improper check_powder->qc_check Proper new_vial->qc_check resolve Problem Resolved qc_check->resolve

Caption: Troubleshooting inconsistent results with this compound.

References

Validation & Comparative

A Guide to Utilizing H-Trp-NH2.HCl as a Negative Control in Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and molecular biology, the meticulous validation of binding assays is paramount to ensure the reliability of experimental outcomes. A critical component of this validation is the use of appropriate negative controls to delineate specific from non-specific binding. This guide provides a comprehensive overview of using L-Tryptophanamide hydrochloride (H-Trp-NH2.HCl) as a prospective negative control in binding assays, alongside a comparison with other commonly employed alternatives.

The Crucial Role of Negative Controls

A negative control in a binding assay is a substance that is not expected to interact with the target receptor or molecule of interest. Its inclusion is essential for several reasons:

  • Determining Basal Signal: It helps to establish the baseline signal or background noise of the assay in the absence of a specific binding event.

  • Identifying Non-Specific Binding: It allows for the quantification of non-specific binding, which is the interaction of a ligand with components other than the intended target (e.g., the assay plate, cell membranes, or other proteins).

  • Validating Assay Specificity: By demonstrating a lack of signal with the negative control, researchers can be more confident that the signal observed with a test compound is due to a specific interaction with the target.

This compound: A Candidate for a Negative Control

This compound, a hydrochloride salt of the amide derivative of the amino acid L-tryptophan, presents itself as a plausible candidate for a negative control in various binding assays, particularly for receptors where tryptophan and its derivatives are not the natural ligands. Its chemical properties make it a suitable choice:

  • Small Molecular Weight: Its small size reduces the likelihood of steric hindrance and non-specific interactions that can occur with larger, more complex molecules.

  • Structural Similarity to a Biological Molecule: As a derivative of a natural amino acid, it is a biologically relevant small molecule that is less likely to cause non-specific disruption of the assay system compared to entirely synthetic compounds.

  • High Solubility: Its hydrochloride salt form ensures good solubility in aqueous buffers used in most binding assays.

The rationale for using this compound as a negative control is predicated on the assumption that its simple structure is unlikely to have a high affinity for a target receptor that does not naturally bind tryptophan or similar indole-containing compounds.

Experimental Protocol: Validating this compound in a Radioligand Binding Assay

To validate the efficacy of this compound as a negative control, a well-characterized binding assay, such as a competitive radioligand binding assay for a G-protein coupled receptor (GPCR), can be employed. The following protocol outlines a typical workflow.

Objective: To determine the ability of this compound to displace a specific radioligand from a GPCR, thereby assessing its potential as a negative control.

Materials:

  • Receptor Source: Membranes from cells overexpressing the target GPCR (e.g., Dopamine D2 receptor).

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-Spiperone for the D2 receptor).

  • Positive Control: A known unlabeled antagonist for the target receptor (e.g., Haloperidol).

  • Negative Control Candidate: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the positive control (Haloperidol) and the negative control candidate (this compound) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and receptor membranes.

    • Non-Specific Binding (NSB): A saturating concentration of the positive control (e.g., 10 µM Haloperidol), radioligand, and receptor membranes.

    • Competitive Binding (Positive Control): Serial dilutions of Haloperidol, radioligand, and receptor membranes.

    • Competitive Binding (Negative Control Candidate): Serial dilutions of this compound, radioligand, and receptor membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) for the positive control and the negative control candidate.

Data Presentation: Hypothetical Performance of this compound

The following table presents hypothetical data from the described radioligand binding assay to illustrate the expected outcome if this compound functions as an effective negative control.

CompoundTarget ReceptorRadioligandIC₅₀ (nM)Maximum Displacement (%)Interpretation
Haloperidol (Positive Control)Dopamine D2[³H]-Spiperone1.5100Specific binding, high affinity
This compound (Negative Control) Dopamine D2 [³H]-Spiperone > 100,000 < 10 No significant specific binding
Bovine Serum Albumin (BSA) (Alternative Negative Control)Dopamine D2[³H]-Spiperone> 200,000< 5No significant specific binding

This data is for illustrative purposes only and does not represent actual experimental results.

Comparison with Alternative Negative Controls

While this compound is a promising candidate, several other molecules are commonly used as negative controls in binding assays. The choice of a negative control should be tailored to the specific assay system.

Negative ControlTypeRationale for UsePotential Drawbacks
This compound Small MoleculeStructurally simple amino acid derivative, unlikely to bind non-target receptors.Potential for low-affinity interactions with tryptophan-binding proteins if present.
Bovine Serum Albumin (BSA) ProteinA common blocking agent used to reduce non-specific binding to surfaces.Can sometimes interfere with protein-protein interactions; large size may cause steric hindrance.
Unrelated Small Molecules Small MoleculeA compound with a completely different chemical scaffold from the test compounds.The "unrelated" nature needs to be carefully validated for each target.
Vehicle/Buffer -Represents the absolute baseline of the assay.Does not account for non-specific interactions of a molecule in the assay.
Scrambled Peptides PeptideFor peptide-receptor interactions, a peptide with the same amino acid composition but a randomized sequence.Can be expensive to synthesize; may still exhibit some residual, non-specific binding.
Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical framework for using a negative control.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Radioligand, Buffers, Controls) plate Plate Setup (Total, NSB, Competition) reagents->plate membranes Prepare Receptor Membranes membranes->plate incubate Incubation plate->incubate filter_wash Filtration & Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50 Determination) count->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

logic_diagram cluster_experiment Binding Assay cluster_outcome Outcome positive Test Compound (Potential Binder) receptor Target Receptor positive->receptor Binds negative Negative Control (e.g., this compound) negative->receptor Does Not Bind binding Specific Binding Signal receptor->binding no_binding No Significant Signal (Baseline) receptor->no_binding

Caption: Logical framework for interpreting binding assay results with a negative control.

Conclusion

The selection of an appropriate negative control is a cornerstone of robust binding assay design. This compound offers a compelling option as a small, soluble, and biologically relevant molecule that is unlikely to exhibit specific binding to a wide range of non-tryptophan-related targets. While its suitability must be empirically validated for each new assay system, its properties make it a valuable tool in the researcher's arsenal (B13267) for ensuring the accuracy and reliability of binding data. By following a structured validation protocol and comparing its performance against other established controls, scientists can confidently interpret their results and make informed decisions in the drug discovery and development process.

A Researcher's Guide to Benchmarking H-Trp-NH2.HCl from Diverse Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quality and consistency of starting materials are paramount. H-Trp-NH2.HCl (L-Tryptophanamide hydrochloride), an endogenous metabolite and a crucial building block in synthetic chemistry, is no exception. The performance of this compound can be significantly influenced by the manufacturing process, leading to variations in purity, impurity profiles, and even the presence of residual solvents or water content. This guide provides a comprehensive framework for benchmarking the performance of this compound sourced from different suppliers, ensuring the selection of a high-quality reagent for reliable and reproducible experimental outcomes.

Key Performance Indicators for Supplier Comparison

To objectively assess the quality of this compound from various suppliers, a panel of key performance indicators should be evaluated. These metrics provide a quantitative basis for comparison and are critical for ensuring the integrity of your research.

Performance Indicator Analytical Method Supplier A (Lot #) Supplier B (Lot #) Supplier C (Lot #) Acceptance Criteria
Purity (Relative) High-Performance Liquid Chromatography (HPLC)99.8%99.5%99.9%≥ 99.5%
Purity (Absolute) Quantitative Nuclear Magnetic Resonance (qNMR)99.5%99.1%99.7%≥ 99.0%
Impurity Profile Liquid Chromatography-Mass Spectrometry (LC-MS)Impurity 1: 0.1% Impurity 2: 0.05%Impurity 1: 0.3% Impurity 3: 0.1%No single impurity > 0.05%Individual impurities ≤ 0.1% Total impurities ≤ 0.5%
Water Content Karl Fischer Titration0.15%0.30%0.10%≤ 0.5%
Residual Solvents Gas Chromatography-Mass Spectrometry (GC-MS)Acetone: 50 ppm Dichloromethane: 10 ppmAcetone: 150 ppm Ethyl Acetate: 20 ppmBelow detection limitAs per ICH Q3C guidelines
Appearance Visual InspectionWhite crystalline powderOff-white powderWhite crystalline powderWhite to off-white crystalline powder
Solubility Visual Inspection (in a specified solvent)Clear, colorless solutionClear, colorless solutionClear, colorless solutionComplete dissolution

Experimental Protocols for Quality Assessment

Detailed and standardized experimental protocols are essential for generating reliable and comparable data. The following methodologies are recommended for the key performance indicators outlined above.

Purity and Impurity Profiling by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a cornerstone technique for assessing the purity of non-volatile and semi-volatile compounds.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Tryptophan and its derivatives have a characteristic UV absorbance at approximately 280 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a standard volume of the sample and analyze the resulting chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolving Dissolution in Mobile Phase Weighing->Dissolving Injection Inject into HPLC Dissolving->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Data Data Acquisition & Analysis Detection->Data

HPLC Analysis Workflow for Purity Determination.
Absolute Purity by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[1][2][3]

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a resonance peak that does not overlap with the analyte peaks.

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Dissolve the mixture in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Analysis: Integrate the signals of the analyte and the internal standard. The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.[4]

Impurity Identification by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating and identifying unknown impurities.[5]

Methodology:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Chromatographic Conditions: Similar to the HPLC-UV method.

  • Mass Spectrometry: Operate the mass spectrometer in a positive ionization mode to detect the protonated molecular ions of this compound and its impurities.

  • Analysis: The mass-to-charge ratio (m/z) of each impurity peak can provide information about its molecular weight, aiding in its identification. Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of the impurities.

LCMS_Impurity_ID cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection LC HPLC Separation of Components Ionization Ionization of Eluted Compounds LC->Ionization MS_Analysis Mass Analysis (m/z) Ionization->MS_Analysis Fragmentation Tandem MS (MS/MS) for Structural Clues MS_Analysis->Fragmentation

LC-MS Workflow for Impurity Identification.
Water Content by Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for the determination of water content in a sample.

Methodology:

  • Instrumentation: A Karl Fischer titrator (volumetric or coulometric).

  • Reagent: A standardized Karl Fischer reagent.

  • Sample Preparation: Accurately weigh the this compound sample and introduce it into the titration vessel containing a suitable solvent (e.g., methanol).

  • Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically. The amount of titrant consumed is directly proportional to the amount of water in the sample.

Hypothetical Signaling Pathway Involvement

While the specific signaling pathways directly modulated by this compound are a subject of ongoing research, as a tryptophan derivative, it may be hypothesized to interact with pathways involving tryptophan metabolism or serotonergic signaling. The following diagram illustrates a hypothetical pathway where this compound could act as a precursor or modulator.

Hypothetical_Signaling_Pathway cluster_input Extracellular cluster_cellular Intracellular H_Trp_NH2 This compound Metabolism Metabolic Conversion H_Trp_NH2->Metabolism Receptor Receptor Binding Metabolism->Receptor Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Response Cellular Response Signaling_Cascade->Response

Hypothetical Signaling Pathway for this compound.

By implementing this comprehensive benchmarking strategy, researchers can make informed decisions when selecting a supplier for this compound, thereby enhancing the quality and reliability of their scientific endeavors.

References

Confirming the Identity and Structure of Synthesized H-Trp-NH2.HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous confirmation of the identity and structure of synthesized compounds is a critical step in ensuring data integrity and product quality. This guide provides a comparative overview of key analytical techniques for the characterization of H-Trp-NH2.HCl (L-Tryptophanamide hydrochloride), complete with experimental protocols and data interpretation.

This guide will delve into the primary methods used to verify the synthesis of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We will compare the type of information each technique provides and present typical data for this compound.

Structural Elucidation and Purity Assessment: A Multi-Technique Approach

A combination of spectroscopic and chromatographic methods is essential for the unambiguous confirmation of the chemical structure and the assessment of the purity of synthesized this compound. While each technique offers unique insights, their collective application provides a comprehensive characterization of the molecule.

Analytical MethodInformation ProvidedKey Parameters
¹H NMR Provides information on the chemical environment and connectivity of hydrogen atoms. Confirms the presence of the tryptophan indole (B1671886) ring, the alpha-proton, the beta-protons, and the amide and amine protons.Chemical Shift (δ), Spin-Spin Coupling (J), Integration
¹³C NMR Reveals the number and types of carbon atoms in the molecule. Confirms the carbon skeleton of the tryptophan residue and the amide carbonyl carbon.Chemical Shift (δ)
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass analysis. Fragmentation patterns can further confirm the structure.Mass-to-charge ratio (m/z)
HPLC Assesses the purity of the synthesized compound by separating it from impurities. Retention time is a characteristic property under specific chromatographic conditions.Retention Time (Rt), Peak Area, Purity (%)

Experimental Protocols

Below are detailed methodologies for the key experiments used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei.

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The addition of a small amount of HCl can help to ensure the protonation state.

¹H NMR Acquisition:

  • Solvent: DMSO-d₆ + DCl (catalytic)

  • Temperature: 25°C

  • Pulse Program: Standard single-pulse experiment

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise)

  • Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition:

  • Solvent: DMSO-d₆ + DCl (catalytic)

  • Temperature: 25°C

  • Pulse Program: Proton-decoupled experiment

  • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental formula of this compound.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).

Sample Preparation: Prepare a dilute solution of the synthesized this compound (e.g., 1 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.

LC-MS Analysis:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Analyzer: TOF or Orbitrap for high-resolution mass measurement

  • Scan Range: m/z 50-500

  • Expected [M+H]⁺: 204.1135 (for the free base C₁₁H₁₄N₃O⁺)

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized this compound.

Instrumentation: A standard HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time, for example, 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm (the indole ring of tryptophan has a strong absorbance at 280 nm).

  • Injection Volume: 10 µL.

Data Interpretation and Comparison

The data obtained from these experiments should be compared with established reference data for this compound or with the expected theoretical values.

Expected ¹H NMR Data (in DMSO-d₆): The spectrum should show characteristic signals for the aromatic protons of the indole ring (typically between 7.0 and 8.0 ppm), the α-proton (around 4.0 ppm), the β-protons (around 3.2 ppm), and exchangeable protons for the amide and amine groups.

Expected Mass Spectrometry Data: A high-resolution mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ with a mass accuracy of less than 5 ppm compared to the theoretical value.

Expected HPLC Data: A high-purity sample of this compound should exhibit a single major peak in the chromatogram. The purity can be calculated from the relative peak areas.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_confirmation Identity & Purity Confirmation Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (1H & 13C) Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry (LC-MS) Synthesized_Product->MS Molecular Weight & Formula HPLC HPLC Analysis Synthesized_Product->HPLC Purity Assessment Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Purity_Confirmed Purity Assessed HPLC->Purity_Confirmed

Caption: Workflow for the characterization of synthesized this compound.

analytical_comparison cluster_structural Structural Information cluster_purity Purity Information H_Trp_NH2_HCl This compound NMR NMR (1H, 13C) - Atomic Connectivity - Chemical Environment H_Trp_NH2_HCl->NMR MS Mass Spec (LC-MS) - Molecular Weight - Elemental Composition H_Trp_NH2_HCl->MS HPLC HPLC - % Purity - Impurity Profile H_Trp_NH2_HCl->HPLC

Caption: Comparison of information obtained from different analytical techniques.

Alternative and Complementary Techniques

While NMR, MS, and HPLC are the cornerstone techniques, other methods can provide valuable complementary information:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of key functional groups such as N-H, C=O, and the aromatic ring.

  • Amino Acid Analysis (AAA): After acid hydrolysis, this technique can be used to confirm the presence of tryptophan and to quantify the peptide content. It's important to use hydrolysis conditions that do not degrade tryptophan.

  • Chiral Chromatography: To confirm the stereochemical purity (L-enantiomer) of the synthesized product.

By employing a combination of these analytical methods, researchers can confidently confirm the identity, structure, and purity of synthesized this compound, ensuring the reliability of their research and development efforts.

Safety Operating Guide

Essential Safety and Logistical Information for Handling H-Trp-NH2.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for handling H-Trp-NH2.HCl (L-Tryptophanamide hydrochloride), including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE to minimize exposure and ensure user safety.

PPE CategoryItemSpecifications and Remarks
Eye Protection Splash GogglesShould be worn to protect against potential splashes of solutions.[1]
Hand Protection Chemical-resistant glovesNitrile gloves are commonly used, but it is advisable to consult with the glove manufacturer for compatibility.[2] Inspect gloves before use and use proper removal techniques.
Body Protection Full Suit / Lab CoatA full suit or a long-sleeved lab coat is recommended to protect skin from contact.[1]
Respiratory Protection Dust Respirator / SCBAUse a dust respirator for handling the solid form.[1] A self-contained breathing apparatus (SCBA) may be necessary to avoid inhalation of the product.[1]
Foot Protection Boots / Closed-toe shoesChemical-resistant boots or closed-toe shoes should be worn in the laboratory.

Experimental Workflow: Handling and Disposal of this compound

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

G cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal A Don Appropriate PPE B Work in a Ventilated Area (e.g., Fume Hood) A->B C Weigh this compound B->C D Prepare Solution C->D E Clean Work Area D->E F Decontaminate Equipment E->F G Segregate Waste F->G H Label Waste Container G->H I Dispose via Licensed Contractor H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Trp-NH2.HCl
Reactant of Route 2
Reactant of Route 2
H-Trp-NH2.HCl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。